Hexahydroanthracene
Description
Historical Overview of Polycyclic Hydrocarbon Studies
The scientific inquiry into polycyclic aromatic hydrocarbons dates back to the 19th century with the isolation of anthracene (B1667546) from coal tar. mdpi.com Early research was primarily driven by the desire to understand the chemical composition of this abundant industrial byproduct. The unique chemical structures of PAHs, characterized by their fused aromatic rings, presented a fertile ground for the development of theories on aromaticity and chemical bonding. nih.gov Over the decades, the focus expanded to include the chemical transformations of these molecules, with hydrogenation being a key area of investigation. escholarship.orgosti.gov These early studies laid the groundwork for understanding the behavior of more complex, partially saturated systems like hexahydroanthracene.
Evolution of Research on Partially Hydrogenated Anthracenes
Research into partially hydrogenated anthracenes has evolved from simple characterization to sophisticated synthetic and mechanistic studies. Initial efforts focused on the catalytic hydrogenation of anthracene, which often resulted in a mixture of products with varying degrees of saturation. mdpi.commdpi.com A significant challenge has been the selective synthesis of specific isomers of this compound. The development of advanced catalytic systems and alternative synthetic methodologies, such as the Birch reduction and Diels-Alder reactions, has enabled greater control over the hydrogenation process, allowing for the isolation and study of individual isomers. utwente.nlstackexchange.comiitk.ac.inroyalsocietypublishing.org More recent research has explored the unique electronic and structural properties of these molecules, leading to investigations into their potential applications in materials science and as hydrogen-donor solvents. ontosight.aicapes.gov.brosti.gov
Significance within Organic Chemistry and Related Disciplines
This compound and its derivatives hold considerable significance in several areas of chemical science. They serve as important model compounds for understanding the mechanisms of catalytic hydrogenation and hydrocracking of polycyclic aromatic hydrocarbons, which is crucial for the processing of fossil fuels and coal liquids. osti.govacs.orgacs.orgosti.gov The partially saturated rings of this compound can adopt various conformations, making them valuable substrates for stereochemical studies. Furthermore, their role as hydrogen-donor solvents in processes like coal liquefaction has been a subject of investigation. capes.gov.bracs.orgosti.govresearchgate.net In the realm of materials science, the unique photophysical properties of certain this compound derivatives have led to their exploration in organic electronics. ontosight.ai
Isomers of this compound
Several isomers of this compound exist, differing in the positions of the six additional hydrogen atoms. The specific arrangement of saturated and unsaturated bonds significantly influences the molecule's chemical and physical properties. Some of the most studied isomers include:
1,4,5,8,9,10-Hexahydroanthracene (B1583848): This isomer features two isolated double bonds in the outer rings. It is a colorless, crystalline solid. ontosight.ai
1,2,3,4,5,6-Hexahydroanthracene: In this isomer, one of the outer rings is fully saturated, while the other outer ring and the central ring are partially saturated.
1,2,3,4,9,10-Hexahydroanthracene: This isomer contains one fully saturated outer ring and a dihydronaphthalene core.
This compound-diones: These are derivatives where two carbonyl groups are present on the this compound framework, such as 1,2,3,4,4a,9a-hexahydro-9,10-anthracenedione. prepchem.com
Synthesis of this compound
The synthesis of specific this compound isomers can be achieved through several methods, with catalytic hydrogenation and Birch reduction being the most common.
Catalytic Hydrogenation
Catalytic hydrogenation of anthracene is a widely used method to produce various hydrogenated derivatives. mdpi.com The choice of catalyst, solvent, temperature, and pressure determines the extent of hydrogenation and the distribution of products. For instance, the use of a nickel-on-kieselguhr catalyst at high pressure can lead to the formation of octahydroanthracene, which can then be further processed. mdpi.com Studies have also employed catalysts like palladium or platinum for this transformation. ontosight.ai The catalytic hydrogenation of 1,4,4a,9a-tetrahydro-anthraquinone has been used to synthesize 1,2,3,4,4a,9a-hexahydro-9,10-anthracene-dione. prepchem.com
| Catalyst | Substrate | Product(s) | Conditions | Reference |
| Nickel-on-kieselguhr | Anthracene | Octahydroanthracene | High pressure | mdpi.com |
| Palladium or Platinum | Anthracene | 1,4,5,8,9,10-Hexahydroanthracene | Elevated pressure and temperature | ontosight.ai |
| Not specified | 1,4,4a,9a-Tetrahydro-anthraquinone | 1,2,3,4,4a,9a-Hexahydro-9,10-anthracene-dione | Toluene (B28343), 2 hours | prepchem.com |
| Fe-Co/CaA | Anthracene | Dihydro- and Tetrahydroanthracene (B13747835) | 400 °C, 6 MPa H₂ | mdpi.com |
| Ni/Hβ-zeolite | Anthracene | Octahydroanthracene | 100 °C, 7 MPa, sc-CO₂ | mdpi.com |
| Ruthenium Nanoparticles | Anthracene | 1,2,3,4-Tetrahydroanthracene | 30 °C, 20 bar H₂ | rsc.org |
Birch Reduction
The Birch reduction offers a powerful method for the selective reduction of aromatic rings. utwente.nlstackexchange.comechemi.com This reaction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. utwente.nlechemi.com The Birch reduction of anthracene typically yields 9,10-dihydroanthracene (B76342) as the initial product. utwente.nl However, under specific conditions, a triple Birch reduction can lead to the formation of 1,4,5,8,9,10-hexahydroanthracene in good yield. stackexchange.com A Birch-type silylation of anthracene has also been reported to produce a hexasilylated this compound derivative. oup.com
| Reagents | Substrate | Product | Yield | Reference |
| Na/NH₃, Ethanol | Anthracene | 9,10-Dihydroanthracene | Not specified | utwente.nl |
| Na/NH₃, t-BuOH | Anthracene | 1,4,5,8,9,10-Hexahydroanthracene | 80% | stackexchange.com |
| Li, THF, then Me₃SiCl | Anthracene | cis-9,10-Bis(trimethylsilyl)-9,10-dihydroanthracene | 92% | oup.com |
Diels-Alder Reaction
The Diels-Alder reaction provides a versatile route to construct the this compound skeleton, particularly for functionalized derivatives. iitk.ac.inroyalsocietypublishing.orgwgtn.ac.nzresearchgate.net This [4+2] cycloaddition reaction typically involves a diene and a dienophile to form a six-membered ring. For example, functionalized hydroanthraquinones can be synthesized via the Diels-Alder reaction of activated naphthoquinones with various dienes. royalsocietypublishing.org
| Dienophile | Diene | Product | Conditions | Reference |
| Naphthoquinone derivatives | Functionalized dienes | Highly substituted hydroanthraquinone derivatives | CH₂Cl₂, 40°C | royalsocietypublishing.org |
| α-Activated α,β-Unsaturated 4,4-Dimethyl-1-tetralones | 2,3-Dimethyl-1,3-butadiene | Functionalized this compound carboxylate | SnCl₄, Ether, 0°C to rt | nih.gov |
Spectroscopic Properties
The structural characterization of this compound isomers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the structure of this compound isomers. The chemical shifts and coupling constants of the protons provide detailed information about their chemical environment and stereochemical relationships. For instance, the ¹H NMR spectrum of 1,4,5,8,9,10-hexahydroanthracene shows distinct signals for the olefinic and allylic protons.
¹H NMR Data for 1,4,5,8,9,10-Hexahydroanthracene
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 5.78 | m | 4H | Olefinic protons |
| 2.68 | m | 8H | Allylic protons |
¹³C NMR data further confirms the carbon framework and the presence of sp² and sp³ hybridized carbon atoms. chemicalbook.com
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1,4,5,8,9,10-hexahydroanthracene exhibits characteristic absorption bands for C-H stretching of both aromatic/olefinic and aliphatic hydrogens, as well as C=C stretching vibrations. nih.gov
Key IR Absorption Bands for 1,4,5,8,9,10-Hexahydroanthracene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3020 | Medium | =C-H stretch |
| 2920, 2850 | Strong | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1,4,5,8,9,10-hexahydroanthracene, the molecular ion peak (M⁺) is observed at m/z 184, corresponding to its molecular weight. nih.govresearchgate.net The fragmentation pattern can give further clues about the structure.
Structure
2D Structure
3D Structure
Properties
CAS No. |
74753-28-9 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1,2,3,4,4a,10-hexahydroanthracene |
InChI |
InChI=1S/C14H16/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-2,5-6,9,14H,3-4,7-8,10H2 |
InChI Key |
ARPANWHHRGVXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=CC=CC=C3CC2C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Hexahydroanthracene Frameworks
Reduction-Based Approaches
Reduction of the aromatic system of anthracene (B1667546) offers a direct route to various hydrogenated derivatives, including the target hexahydroanthracenes. The choice of reduction method and reaction conditions is critical for controlling the degree of saturation and the regioselectivity of the process.
The Birch reduction is a powerful method for the dearomatization of aromatic compounds. chemistnotes.com It employs alkali metals, typically sodium or lithium, dissolved in liquid ammonia (B1221849) to create solvated electrons, which act as the reducing agent. masterorganicchemistry.comsci-hub.se An alcohol is commonly added as a proton source to quench the anionic intermediates formed during the reaction. chemistnotes.comstackexchange.com
The mechanism involves a stepwise single-electron transfer (SET) from the metal to the anthracene molecule, forming a radical anion. stackexchange.com Protonation by the alcohol then yields a radical, which accepts a second electron to form an anion. A final protonation step completes the reduction of one double bond. stackexchange.com For anthracene, reduction preferentially occurs at the central ring to yield 9,10-dihydroanthracene (B76342), as this preserves the aromaticity of the two terminal benzene (B151609) rings. masterorganicchemistry.comwikipedia.org However, under specific conditions, further reduction can be achieved to furnish hexahydroanthracene derivatives. stackexchange.com
The outcome of the Birch reduction of anthracene is highly dependent on the specific reagents and conditions employed. The choice of alkali metal, proton source, and the presence of co-solvents can influence the yield and the specific isomer of this compound produced.
Key variables in the Birch reduction system include:
Alkali Metal: Sodium (Na) and Lithium (Li) are the most common metals used. sci-hub.se
Solvent System: Liquid ammonia (NH₃) is the primary solvent, which is necessary to dissolve the alkali metal and generate solvated electrons. masterorganicchemistry.com Co-solvents like tetrahydrofuran (THF) or ether are often added to improve the solubility of the aromatic substrate. sci-hub.se
Proton Source: Alcohols such as ethanol, methanol, or tert-butanol are typically used to provide protons for the quenching of anionic intermediates. The acidity of the alcohol can influence the reaction pathway. masterorganicchemistry.com
Under forcing conditions, a triple Birch reduction of anthracene can be accomplished. For instance, the use of excess sodium metal in a mixture of liquid ammonia, tetrahydrofuran, and tert-butanol has been reported to yield 1,4,5,8,9,10-hexahydroanthracene (B1583848) in significant yields. stackexchange.com
| Alkali Metal | Proton Source | Co-Solvent | Primary Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Sodium (Na) | Ethanol | None | 9,10-Dihydroanthracene | High | masterorganicchemistry.com |
| Sodium (Na) | tert-Butanol | Tetrahydrofuran (THF) | 1,4,5,8,9,10-Hexahydroanthracene | 80% | stackexchange.com |
| Lithium (Li) | Ethanol | None | 9,10-Dihydroanthracene | Not Specified | chemistnotes.com |
Birch reductions are highly sensitive to the presence of oxygen and moisture. The solvated electrons and the radical anion intermediates are extremely reactive and can be readily quenched by atmospheric oxygen or water. For this reason, these reactions must be carried out under a dry, inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions and ensure the efficiency of the reduction process. The presence of oxygen can lead to the formation of oxidation products, such as anthraquinone (B42736), and significantly lower the yield of the desired hydrogenated products. While specific studies detailing the effect of different inert atmospheres on the regioselectivity of anthracene reduction are not extensively documented, the absolute requirement for anaerobic and anhydrous conditions is a fundamental principle of this methodology.
The stereochemistry of the newly formed stereocenters during the reduction of anthracene and its derivatives is a critical aspect of the synthesis. In reductive alkylation, a variation of the Birch reduction where an alkyl halide is added to trap the anionic intermediate, both cis and trans products can be formed. The stereochemical outcome is influenced by the order of addition of the reagents. For example, adding an alkyl halide to the metal-ammonia solution containing anthracene can result in a predominance of cis and/or trans dialkylated products. sci-hub.se Conversely, an "inverse quench," where the metal-ammonia solution is added to the alkyl halide, can lead to different isomeric ratios. sci-hub.se The stereocontrol in the reduction to this compound is complex, with the thermodynamic stability of the resulting isomers often playing a deciding role in the product distribution.
Electrochemical hydrogenation (ECH) represents a sustainable and environmentally friendly alternative to traditional chemical reduction methods. researchgate.net This technique uses water as the hydrogen source and operates under mild conditions of ambient temperature and pressure, avoiding the need for high-pressure hydrogen gas and corrosive reagents. researchgate.net The reduction is powered by electricity, which can be sourced from renewable energy, further enhancing its green credentials. researchgate.net
The electrochemical reduction of anthracene involves the transfer of electrons from a cathode to the anthracene molecule. One approach involves using a microreactor with a silicon nanowire field emitter array as the cathode to generate solvated electrons directly in the flowing solution, mimicking a Birch-type reduction. semanticscholar.org In this setup, the generated electrons reduce the anthracene, which is then protonated by a solvent like tert-butanol. semanticscholar.org
In electrocatalytic hydrogenation, the mechanism involves the electrocatalytic generation of adsorbed hydrogen atoms on the surface of a catalyst from the electrolysis of water. These adsorbed hydrogen atoms then react with the anthracene molecule, leading to its hydrogenation. The process avoids the formation of free H₂ gas, and the reaction can be controlled by adjusting the applied potential. The specific pathway and the distribution of products, such as dihydro-, tetrahydro-, and this compound, depend on the electrode material, the catalyst, the solvent system, and the electrochemical conditions.
Catalytic Hydrogenation and Transfer Hydrogenation
Catalytic hydrogenation is a primary method for the reduction of anthracene to form this compound and other hydrogenated derivatives. This can be achieved through both heterogeneous and homogeneous catalytic systems. Transfer hydrogenation, where hydrogen is supplied from a donor molecule, also presents a viable route. For instance, an activated carbon, metal-free catalyst has been shown to facilitate the transfer of monatomic hydrogen to the anthracene ring. bohrium.com
A variety of heterogeneous catalysts have been effectively employed for the hydrogenation of anthracene. These solid-phase catalysts are easily separated from the reaction mixture, offering practical advantages in synthesis.
Nickel-based catalysts are widely used. For example, hydrogenation of anthracene over a nickel-on-kieselguhr catalyst at high pressure leads to the formation of octahydroanthracene and subsequently perhydroanthracene. researchgate.net Another study utilized a Ni supported on Hβ-zeolite catalyst in supercritical carbon dioxide, achieving 100% conversion of anthracene at 100°C. mdpi.com The selectivity towards octahydroanthracene was found to be optimal at a total pressure of 6.9 MPa. mdpi.com
Noble metal catalysts, such as platinum and rhodium supported on alumina (Al2O3), have demonstrated high efficiency and selectivity. acs.org A Pt/Al2O3 catalyst prepared by strong electrostatic adsorption (SEA) achieved nearly 100% conversion of anthracene with 93% selectivity to symmetrical octahydroanthracene at 240°C and 7 MPa after 10 hours. acs.org This catalyst also exhibited high stability over multiple cycles. acs.org
Bimetallic catalysts have also been investigated. A study using iron-cobalt catalysts supported on either calcium aluminate (CaA) or ZSM-5 zeolite showed good conversion rates. mdpi.com At 400°C and an initial pressure of 6 MPa, the Fe-Co/CaA catalyst resulted in approximately 87% anthracene conversion, while the Fe-Co/ZSM-5 catalyst achieved about 91% conversion. mdpi.com The product distribution for both catalysts consisted mainly of dihydro- and tetrahydroanthracene (B13747835). mdpi.com
Iron-based catalysts have also been explored for the partial hydrogenation of anthracene. Using in situ hydrogen produced from the water-gas shift reaction, Fe-based catalysts demonstrated significant activity at 400°C and 10 MPa. researchgate.net The catalytic activity was found to be dependent on the iron precursor, with Fe(NO3)3·9H2O showing the highest activity due to its complete decomposition to the active Fe3O4 species. researchgate.net
Table 1: Heterogeneous Catalysis in Anthracene Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Major Products | Reference |
|---|---|---|---|---|---|---|---|
| Ni | Hβ-zeolite | 100 | 6.9 | 6 | 100 | Octahydroanthracene | mdpi.com |
| Pt | Al2O3 | 240 | 7 | 10 | ~100 | sym-Octahydroanthracene (93% selectivity) | acs.org |
| Fe-Co | CaA | 400 | 6 | 1 | ~87 | Dihydro- and Tetrahydroanthracene | mdpi.com |
| Fe-Co | ZSM-5 | 400 | 6 | 1 | ~91 | Dihydro- and Tetrahydroanthracene | mdpi.com |
| Fe(NO3)3·9H2O | - | 400 | 10 | - | High | 9,10-Dihydroanthracene | researchgate.net |
| Activated Carbon | - | 300 | 5 | - | - | Hydrogenated anthracene ring | bohrium.com |
Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and activity under milder conditions compared to their heterogeneous counterparts. Wilkinson's catalyst, Rh[(C6H5)3P]3Cl, is a well-known example of a homogeneous hydrogenation catalyst. libretexts.org Such rhodium and ruthenium complexes are effective for the hydrogenation of multiple bonds and are noted for their increased selectivity, being more sensitive to steric hindrance and less prone to causing rearrangements. libretexts.org
Iron pentacarbonyl (Fe(CO)5) has also been utilized as a catalyst for the hydrogenation of anthracene under water-gas shift conditions. acs.org Additionally, ionic-surfactant-protected gold (Au) and silver (Ag) nanoparticles have been shown to homogeneously catalyze the hydrogenation of anthracene in aqueous micellar solutions at room temperature. ntu.edu.tw The catalytic activity of these nanoparticles was observed to be size-dependent. ntu.edu.tw
Clemmensen Reduction and Variants
The Clemmensen reduction is a classic organic reaction used to reduce aldehydes and ketones to the corresponding alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in This method is particularly effective for the reduction of aryl-alkyl ketones, such as those formed from Friedel-Crafts acylation. wikipedia.orgunacademy.com
In the context of synthesizing this compound frameworks, the Clemmensen reduction can be envisioned as a method to deoxygenate a ketone precursor, thereby forming a methylene (B1212753) group within the tricyclic system. The substrate must be stable to the strongly acidic reaction conditions. wikipedia.org The mechanism of the Clemmensen reduction is complex and thought to occur on the surface of the zinc, potentially involving organozinc intermediates or zinc carbenoids. wikipedia.orgunacademy.com
A modified, non-aqueous version of the Clemmensen reduction utilizes activated zinc dust with hydrogen chloride in an organic solvent like diethyl ether or acetic anhydride (B1165640). wikipedia.org This variant often does not require heating, making it suitable for heat-labile substrates.
Construction of this compound Skeletons via Cyclization Reactions
An alternative to the reduction of anthracene is the construction of the this compound skeleton through cyclization reactions. These methods allow for greater control over the stereochemistry and substitution patterns of the final product.
Intramolecular Heck Reactions for Core Formation
The intramolecular Heck reaction is a powerful tool for the formation of cyclic and polycyclic systems. wikipedia.orgorganicreactions.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.orgresearchgate.net The reaction proceeds under mild and nearly neutral conditions, making it tolerant of a wide range of functional groups. organicreactions.orgresearchgate.net
The formation of a this compound framework via an intramolecular Heck reaction would involve a precursor molecule containing both an aryl halide and an appropriately positioned alkene tether. The palladium(0) catalyst would oxidatively add to the aryl halide, followed by migratory insertion of the alkene into the newly formed palladium-carbon bond, thus closing the ring. wikipedia.org Subsequent β-hydride elimination would then regenerate the catalyst and yield the cyclized product. chim.it
The intramolecular Heck reaction is particularly useful for constructing congested tertiary and quaternary stereocenters, which can be achieved with high diastereoselectivity and, with the use of chiral ligands, enantioselectivity. organicreactions.orgresearchgate.net Tandem reactions initiated by an intramolecular Heck cyclization can lead to the rapid assembly of complex, multi-ring systems. organicreactions.orgprinceton.edu
Diels-Alder and Related Cycloaddition Strategies
The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as one of the most effective and atom-economical methods for constructing six-membered rings, making it a cornerstone in the synthesis of this compound frameworks. orientjchem.org The reaction typically involves the cycloaddition of a conjugated diene with a dienophile. In the context of this compound synthesis, anthracene or its derivatives serve as the diene component.
The central ring of anthracene is highly reactive in Diels-Alder reactions due to the gain in aromatic stabilization energy when the outer rings become fully aromatic in the product. A classic example is the reaction of anthracene with maleic anhydride in xylene, which upon refluxing, yields 9,10-dihydroanthracene-9,10-α,β-succinic anhydride. scribd.com This reaction showcases the preference for cycloaddition at the 9 and 10 positions of the anthracene core. orientjchem.org
The choice of dienophile is critical and can be varied to introduce different functionalities into the resulting this compound skeleton. orientjchem.org Research has explored a range of dienophiles, from simple alkenes to more complex, functionalized molecules, to create diverse analogues. orientjchem.org For instance, the reaction of 9-substituted anthracenes with various dienophiles has been extensively studied to synthesize precursors for antidepressant drugs like Benzoctamine and maprotiline. orientjchem.org
Steric and electronic factors of the substituents on both the anthracene core and the dienophile play a significant role in the regioselectivity and stereoselectivity of the cycloaddition. orientjchem.org While many Diels-Alder reactions with anthracene derivatives proceed readily, some require thermal or Lewis acid catalysis to overcome activation barriers. The reaction is also reversible, and retro-Diels-Alder reactions can be induced, often at high temperatures, to regenerate the starting materials. researchgate.net
| Diene | Dienophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Anthracene | Maleic Anhydride | Xylene, Reflux | 9,10-dihydroanthracene-9,10-α,β-succinic anhydride | scribd.com |
| 9-Anthraldehyde | Acrylic Acid | Thermal | Substituted Ethanoanthracene | orientjchem.org |
| 9-Methylanthracene | Tetranitroethylene | Benzene, Reflux | 9-methyl-11,11,12,12-tetranitro-9,l0-dihydro-9,l0-ethanoanthracene | orientjchem.org |
| Anthracene | N-Methylmaleimide | 80-85 °C | Diastereoisomeric Adducts | orientjchem.org |
Electrocyclization Mechanisms
Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a ring from a conjugated π-system, or the reverse ring-opening process. libretexts.org These reactions are characterized by the conversion of one π-bond into a σ-bond (ring-closing) or vice versa (ring-opening) and are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. rsc.org The stereochemical outcome—whether the process is conrotatory or disrotatory—is dictated by the number of π-electrons and whether the reaction is induced thermally or photochemically. libretexts.org
In the synthesis of polycyclic frameworks like this compound, electrocyclization can be a key step in ring formation. For example, a conjugated triene system can undergo a 6π electrocyclization to form a cyclohexadiene ring, a core component of the this compound structure. According to the Woodward-Hoffmann rules, a thermal 6π electrocyclization proceeds in a disrotatory fashion, while a photochemical reaction occurs via a conrotatory pathway. libretexts.org
While direct examples of electrocyclization to form the primary this compound skeleton are less common than Diels-Alder approaches, they are fundamental in the synthesis of various complex polycyclic aromatic compounds. rsc.orgnih.gov For instance, oxidative electrocyclization has been used as a novel method for the synthesis of new polycyclic aromatic hydrocarbons. nih.gov These reactions are highly atom-economical and offer precise control over stereochemistry, making them a powerful tool for constructing complex molecular architectures. rsc.org The Nazarov cyclization, a 4π electrocyclization of divinyl ketones, is another example of how this class of reactions can be used to build five-membered rings within larger polycyclic systems. rsc.org
Novel Synthetic Routes and Emerging Technologies
Multi-Component Catalytic Cascades for Polycyclic Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, offer a highly efficient route to complex molecules. rsc.orgnih.gov When combined with catalytic cascades, MCRs can rapidly build molecular complexity and are particularly suited for the synthesis of polycyclic systems. acs.org This strategy is advantageous due to its high atom and pot economy, convergence, and the ability to generate diverse molecular libraries from simple precursors. rsc.org
For the construction of polycyclic frameworks analogous to the this compound core, MCRs can assemble key precursors in a single step, which can then undergo subsequent cyclizations. nih.gov For example, the Ugi four-component reaction (Ugi-4CR) has been employed to create adducts that, through subsequent palladium-catalyzed annulation or radical-induced cyclization, yield diverse polycyclic quinazolinones. acs.org This demonstrates the power of combining MCRs with cyclization strategies to access complex scaffolds.
Catalysis plays a crucial role in these cascades, enabling transformations that would otherwise be difficult to achieve. Transition metals like palladium, copper, and rhodium are often used to catalyze the cyclization steps. acs.org These methods allow for the construction of multiple C-C and C-X bonds in a single, streamlined process, minimizing waste and purification steps. rsc.org
| Strategy | Key Features | Advantages | Typical Catalysts/Conditions |
|---|---|---|---|
| Diels-Alder Cycloaddition | [4+2] cycloaddition of a diene and dienophile. | High atom economy, stereospecificity, reliable for 6-membered ring formation. | Thermal or Lewis Acid (e.g., ZnI2). |
| Electrocyclization | Intramolecular ring formation from a conjugated π-system. | High atom economy, precise stereochemical control based on Woodward-Hoffmann rules. | Thermal or photochemical activation. |
| Multi-Component Catalytic Cascades | Three or more reactants combine in one pot, followed by cyclization. | High efficiency, molecular diversity, rapid construction of complexity. | Transition metals (e.g., Pd, Cu, Rh), radical initiators. |
Flow Chemistry and Continuous Synthesis of this compound Analogues
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful technology for modern organic synthesis. nih.govdurham.ac.uk This approach offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters (temperature, pressure, and residence time), and straightforward scalability. nih.govuc.pt
For the synthesis of this compound analogues, flow chemistry can be applied to individual reaction steps or to multi-step sequences in a "telescoped" fashion, where intermediates are not isolated. uc.pt This is particularly beneficial for improving the efficiency and safety of reactions that are highly exothermic or involve unstable intermediates. The modular nature of flow chemistry systems allows for the integration of different reactors, in-line purification units, and analytical tools, enabling automated and efficient production. durham.ac.ukuc.pt
The application of flow chemistry can lead to higher yields and purities compared to batch processes. For example, the precise temperature control in microreactors can minimize the formation of side products. Furthermore, the ability to operate at elevated temperatures and pressures in a controlled manner can accelerate reaction rates significantly. durham.ac.uk While specific applications to this compound are still emerging, the principles of flow chemistry have been successfully applied to a wide range of heterocyclic and polycyclic compound syntheses, demonstrating its vast potential for this area. researchgate.netorganic-chemistry.org
Sustainable Synthesis and Green Chemistry Principles
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of complex molecules like this compound to enhance sustainability.
Key green chemistry principles relevant to this compound synthesis include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Diels-Alder reactions and electrocyclizations are inherently atom-economical as they are addition reactions. truman.edu
Use of Safer Solvents : Efforts are made to replace hazardous organic solvents with greener alternatives or to conduct reactions under solvent-free ("neat") conditions. For example, the Diels-Alder reaction between anthracene and maleic anhydride can be performed without a solvent, which reduces waste and simplifies the workup. truman.edu
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Catalytic processes reduce waste and often allow for milder reaction conditions. This is a central aspect of the multi-component catalytic cascades discussed earlier.
Prevention of Waste : It is better to prevent waste than to treat or clean it up after it has been created. The efficiency of flow chemistry and MCRs contributes to waste prevention by improving yields and reducing the need for intermediate purification steps. truman.edu
By incorporating these principles, chemists can develop more environmentally benign and efficient syntheses of this compound and its derivatives. The use of green nanomaterials in related areas, such as the remediation of polycyclic aromatic hydrocarbons, also points towards future sustainable approaches in this field. nih.gov
Reactivity and Reaction Mechanisms of Hexahydroanthracene Systems
Investigation of Electrophilic and Nucleophilic Reactions
While hexahydroanthracene itself is not aromatic, the outer benzene (B151609) rings retain aromatic character and can undergo electrophilic substitution reactions. However, the reactivity is generally lower than that of benzene due to the deactivating effect of the hydroaromatic central ring. Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org The regioselectivity of these reactions is directed by the existing substituents on the aromatic rings. science.gov
Nucleophilic reactions on the this compound core are less common unless activated by appropriate functional groups. For instance, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution on the outer rings. Nucleophilic attack can also occur at saturated carbon atoms of the central ring if a good leaving group is present, proceeding through SN1 or SN2 mechanisms, influenced by steric hindrance and carbocation stability. uky.edu
Radical Pathways and Radical Ion Chemistry
The study of radical reactions involving anthracene (B1667546) derivatives provides insight into potential pathways for this compound. For instance, anthracenyl radicals can be formed through hydrogen atom abstraction. nih.gov The unpaired electron in these radicals is often delocalized over the π-system, influencing their stability and reactivity. nih.gov Radical-radical reactions can lead to ring expansion and the formation of larger polycyclic aromatic hydrocarbons (PAHs). nih.gov
In the context of atmospheric chemistry, reactions with radicals such as hydroxyl (OH) and chlorine (Cl) are significant. researchgate.netrsc.org These reactions can be initiated by radical addition to the aromatic rings, followed by subsequent reactions that can lead to the formation of various oxidation products. rsc.org The kinetics of these radical reactions are often complex and temperature-dependent. researchgate.net
Rearrangement Reactions and Isomerization Processes
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. thermofisher.comwiley-vch.de While specific studies on rearrangement reactions of the parent this compound are not extensively detailed in the provided context, analogous systems suggest that carbocation intermediates, which can be formed during electrophilic reactions or solvolysis, are prone to rearrangements to form more stable carbocations. Acid-catalyzed isomerizations could potentially lead to shifts in the position of the double bonds within the central hydroaromatic ring or migration of alkyl substituents.
Oxidative Transformations and Aromatization Studies
The central, partially saturated ring of this compound is susceptible to oxidative transformations. Dehydrogenation, or aromatization, is a key reaction that converts the this compound core back to the fully aromatic anthracene system. This process can be achieved using various oxidizing agents or catalytic methods. The driving force for this reaction is the gain in aromatic stabilization energy.
Studies on the oxidation of anthracene by hydroxyl radicals have shown the formation of products like anthraquinone (B42736), indicating that similar oxidative pathways could be initiated on the saturated portions of this compound, potentially leading to ring-opened products or functionalized derivatives under specific conditions. researchgate.net
Photochemical and Electrochemical Reaction Mechanisms
The photochemistry of anthracene and its derivatives is well-documented and often involves photodimerization upon irradiation with UV light. mdpi.com This [4+4] cycloaddition reaction occurs between two anthracene molecules. While the saturated central ring of this compound would not participate directly in such a reaction, the outer aromatic rings could potentially undergo photochemical reactions, although their reactivity might be altered by the non-aromatic central ring.
Electrochemical studies can provide insights into the redox properties of this compound. Oxidation would likely involve the removal of electrons from the π-systems of the outer rings, potentially leading to radical cations that could undergo further reactions. Reduction could, in principle, add electrons to the π-system or lead to the cleavage of bonds in the saturated portion of the molecule.
Mechanistic Elucidation Studies
Understanding the mechanisms of the reactions involving this compound requires detailed kinetic and product analysis studies.
Kinetic studies are crucial for determining the rate laws and reaction orders of the various transformations that this compound can undergo. For example, the rate of electrophilic substitution would depend on the concentrations of both the this compound derivative and the electrophile. Spectroscopic methods, such as UV-visible and NMR spectroscopy, are powerful tools for monitoring the change in concentration of reactants and products over time, allowing for the determination of rate constants. fiveable.me
Kinetic data from studies on related compounds, such as the reaction of anthracene with OH radicals, reveal complex temperature dependencies and provide insights into the reaction mechanisms, including whether they proceed via addition or abstraction pathways. researchgate.net For instance, the photodimerization of some anthracene derivatives has been shown to follow first-order kinetics under specific conditions. mdpi.com The rate constants for such reactions can be determined by fitting the experimental data to appropriate kinetic models. mdpi.com
Table of Reaction Parameters for Anthracene Photodimerization
| Compound | Kinetic Constant (s⁻¹) |
| Anthracene Derivative A | 2.8 x 10⁻³ mdpi.com |
| Anthracene Derivative B | 2.6 x 10⁻⁴ mdpi.com |
This table presents the kinetic constants for the photodimerization of two different anthracene derivatives, illustrating the influence of substituents on reaction rates.
Isotopic Labeling and Crossover Experiments
Isotopic labeling is a powerful technique used to trace the pathways of atoms and molecules through chemical reactions. In the context of this compound synthesis, particularly through the hydrogenation of anthracene, isotopic labeling, primarily with deuterium (B1214612) (D), can provide profound insights into the reaction mechanism. While specific isotopic labeling studies exclusively focused on the formation of this compound are not extensively detailed in the available literature, the principles of such experiments, as applied to polycyclic aromatic hydrocarbon (PAH) hydrogenation, allow for a clear understanding of their potential contributions.
The primary goals of isotopic labeling in studying the hydrogenation of anthracene to this compound would be to:
Determine the stereochemistry of hydrogen addition to the aromatic rings.
Elucidate the reversibility of intermediate steps.
Probe the nature of hydrogen activation on the catalyst surface.
Deuterium Labeling Studies:
In a typical experiment, the hydrogenation of anthracene would be carried out using deuterium gas (D₂) instead of hydrogen gas (H₂). The resulting deuterated this compound and any intermediates would then be analyzed, likely using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to determine the number and location of deuterium atoms.
For instance, if the hydrogenation proceeds via a stepwise mechanism, the distribution of deuterium in the intermediates, such as dihydroanthracene and tetrahydroanthracene (B13747835), can reveal which double bonds are reduced first and whether the addition of deuterium atoms occurs on the same side (syn-addition) or opposite sides (anti-addition) of the aromatic ring. This information is crucial for understanding the stereochemical control of the reaction.
Crossover Experiments:
Crossover experiments are designed to determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (involving the transfer of atoms between different molecules). In the context of anthracene hydrogenation, a crossover experiment could involve the simultaneous hydrogenation of a fully deuterated anthracene and a non-deuterated anthracene in the presence of a catalyst.
If the reaction proceeds via an intermolecular mechanism where hydrogen atoms can be exchanged between molecules on the catalyst surface, one would expect to find partially deuterated products derived from both the initially deuterated and non-deuterated anthracene. Conversely, the absence of such "crossed" products would suggest an intramolecular mechanism where hydrogen addition occurs without significant exchange between adsorbed species. While specific crossover experiments for this compound synthesis are not prominently reported, these types of studies are fundamental to understanding the dynamics of catalytic hydrogenation.
Although detailed experimental data from isotopic labeling and crossover experiments specifically for this compound formation is sparse in the reviewed literature, the application of these techniques is a cornerstone for elucidating reaction mechanisms in catalytic hydrogenation.
Intermediates Identification and Trapping
The hydrogenation of anthracene to this compound is not a single-step process but rather a sequential reaction involving several partially hydrogenated intermediates. The identification and, where possible, the trapping of these intermediates are critical for constructing a detailed reaction mechanism.
The generally accepted pathway for the catalytic hydrogenation of anthracene proceeds through the following key intermediates:
9,10-Dihydroanthracene (B76342) (DHA): The initial step in the hydrogenation of anthracene typically involves the addition of two hydrogen atoms across the central ring at the 9 and 10 positions. This is due to the higher reactivity of this central ring compared to the outer rings.
1,2,3,4-Tetrahydroanthracene (THA): Following the formation of DHA, subsequent hydrogenation occurs on one of the outer aromatic rings.
Octahydroanthracene (OHA): Further hydrogenation of THA leads to the formation of octahydroanthracene, which is an isomer of this compound where one of the outer rings and the central ring are saturated. Symmetrical octahydroanthracene (sym-OHA) is often a significant product. mdpi.com
Studies on the catalytic hydrogenation of anthracene have successfully identified these intermediates by analyzing the product mixture at different reaction times and conditions. For example, using a Ni supported on Hβ-zeolite catalyst, the reaction pathway was shown to involve the formation of dihydro- and tetrahydroanthracene, which were then further hydrogenated to octahydroanthracene. mdpi.com It was also demonstrated that dihydroanthracene could be converted to octahydroanthracene either directly or via the tetrahydroanthracene intermediate. mdpi.com
The relative concentrations of these intermediates can be influenced by reaction parameters such as temperature, pressure, and the choice of catalyst. For instance, with a Ni/Hβ-zeolite catalyst, increasing the reaction time led to a decrease in the selectivity for dihydro- and tetrahydroanthracene and a corresponding increase in the selectivity for octahydroanthracene, confirming the sequential nature of the reaction. mdpi.com
While the direct trapping of these intermediates can be challenging due to their reactivity under hydrogenation conditions, their identification in the reaction mixture provides strong evidence for the stepwise mechanism. The reaction pathway can be summarized as follows:
Anthracene → 9,10-Dihydroanthracene → 1,2,3,4-Tetrahydroanthracene → Octahydroanthracene (this compound isomer)
The following table provides a summary of the key intermediates in the hydrogenation of anthracene.
| Intermediate Name | Chemical Formula | Role in Reaction Pathway |
| 9,10-Dihydroanthracene | C₁₄H₁₂ | Initial product of anthracene hydrogenation. |
| 1,2,3,4-Tetrahydroanthracene | C₁₄H₁₄ | Formed from the hydrogenation of an outer ring of 9,10-dihydroanthracene. |
| Octahydroanthracene | C₁₄H₁₈ | A more hydrogenated product, isomeric with this compound. |
Stereochemical and Regiochemical Control in Reactions
The formation of this compound through the hydrogenation of anthracene involves the creation of multiple stereocenters, leading to the possibility of various stereoisomers. The control of stereochemistry and regiochemistry is a critical aspect of these reactions, influencing the properties of the final product.
Stereochemical Control:
The stereochemical outcome of the hydrogenation is largely determined by the mode of hydrogen addition to the aromatic rings. Catalytic hydrogenation on the surface of a heterogeneous catalyst typically results in syn-addition of hydrogen atoms, meaning that both hydrogen atoms add to the same face of the double bond. This can lead to the formation of specific stereoisomers.
In the context of annulated arenes, it has been shown that enantioselective hydrogenation can lead to the controlled formation of multiple stereocenters in adjacent rings. Mechanistic studies suggest that a two-step hydrogenation pathway can occur, where the catalyst is able to overcome the substrate's inherent stereocontrol to produce all-cis-substituted products. By switching the enantiomer of the chiral catalyst in a subsequent step, it is possible to produce the opposite, trans-diastereomer with high diastereoselectivity and enantioselectivity.
Regiochemical Control:
Regiochemistry in the hydrogenation of anthracene refers to which of the rings and which specific double bonds are reduced. As mentioned previously, the central ring of anthracene is generally the most reactive towards hydrogenation. However, the regioselectivity can be influenced by the catalyst and reaction conditions.
For substituted anthracenes, the nature and position of the substituent can direct the hydrogenation to a specific ring. For example, in the regioselective borylation of 9,10-dipyridylanthracene, steric hindrance plays a crucial role in determining the position of the borylation. While this is not a hydrogenation reaction, it illustrates the principle of how steric and electronic factors can control the regioselectivity of reactions involving the anthracene core.
The selective formation of a particular this compound isomer over others is a key challenge. Different isomers of octahydroanthracene have been identified as products in the hydrogenation of anthracene, indicating that the reaction pathway can lead to different regio- and stereochemical outcomes. mdpi.com
The interplay between the catalyst surface, the substrate, and the reaction conditions ultimately dictates the stereochemical and regiochemical outcome of the hydrogenation of anthracene to this compound.
Catalyst Design and Mechanistic Roles
The design of the catalyst is paramount in controlling the reactivity and selectivity of the hydrogenation of anthracene to this compound. The choice of the active metal, the support material, and the method of catalyst preparation all play crucial roles in the reaction mechanism and the distribution of products.
Active Metal:
A variety of transition metals have been investigated for the hydrogenation of anthracene, including nickel (Ni), iron-cobalt (Fe-Co), chromium (Cr), and rhodium (Rh). mdpi.commdpi.comresearchgate.netrsc.org The nature of the active metal influences the catalyst's activity and selectivity. For example, a low-valent chromium catalyst has been shown to achieve regioselective hydrogenation of polycyclic aromatic hydrocarbons. researchgate.net
Catalyst Support:
Catalyst Preparation:
The method of catalyst preparation can influence the particle size and distribution of the active metal, which in turn affects the catalytic performance.
Mechanistic Roles of Catalysts:
The catalyst's primary role is to provide a surface for the adsorption and activation of both hydrogen and the anthracene substrate. The mechanism of catalytic hydrogenation generally involves the following steps:
Adsorption of Reactants: Anthracene and hydrogen molecules adsorb onto the catalyst surface.
Activation of Hydrogen: The hydrogen molecule dissociates into hydrogen atoms on the metal surface.
Stepwise Hydrogenation: The adsorbed anthracene is sequentially hydrogenated by the activated hydrogen atoms.
Desorption of Products: The partially and fully hydrogenated products desorb from the catalyst surface.
The catalyst can influence the regioselectivity of the initial hydrogenation step. For example, the central ring of anthracene is typically hydrogenated first. The catalyst also plays a role in the subsequent hydrogenation of the outer rings and can affect the stereochemistry of hydrogen addition.
The following table summarizes the performance of different catalysts in the hydrogenation of anthracene, highlighting the influence of catalyst design on the reaction outcome.
| Catalyst | Support | Key Findings | Reference |
| Ni | Hβ-zeolite | Achieved high conversion and selectivity to octahydroanthracene. The reaction proceeds via dihydro- and tetrahydroanthracene intermediates. | mdpi.com |
| Fe-Co | CaA | Primarily a hydrogenation catalyst. | mdpi.com |
| Fe-Co | ZSM-5 | Exhibited both hydrogenation and cracking properties. | mdpi.com |
| Cr (low-valent) | - | Demonstrated regioselective hydrogenation of PAHs. | researchgate.net |
| Rh | - | Used in mechanochemical transfer hydrogenation. | rsc.org |
Derivatization and Functionalization of Hexahydroanthracene
Introduction of Substituents on the Ring System
The introduction of new chemical entities onto the hexahydroanthracene framework can be achieved through several synthetic methodologies, including halogenation, alkylation, acylation, arylation, silylation, and the formation of organometallic derivatives. These reactions can proceed on either the aromatic or the aliphatic portions of the molecule, depending on the reagents and reaction conditions employed.
Halogenation and Halogen-Containing Derivatives
Halogenation of anthracene (B1667546) and its derivatives often leads to addition products, reflecting the reactivity of the central ring. osti.govresearchgate.net While direct halogenation of 1,4,5,8,9,10-hexahydroanthracene (B1583848) is not extensively documented in readily available literature, methods applied to related structures such as anthraquinones are pertinent. For instance, processes for the halogenation of anthraquinone (B42736) derivatives are known, which can involve direct reaction with halogenating agents. google.com Furthermore, selective halogenation has been achieved on complex systems containing phenolic rings, which are structurally related to potential hydroxylated this compound derivatives, using techniques like phase transfer catalysis. researchgate.net The synthesis of hexabromoanthracenes through the direct bromination of 9,10-dibromoanthracene (B139309) highlights that extensive halogenation of the anthracene core is possible, leading to intermediates that can be further transformed.
Alkylation, Acylation, and Arylation Strategies
The introduction of carbon-based substituents such as alkyl, acyl, and aryl groups onto the this compound skeleton can be accomplished through various established synthetic protocols.
Alkylation: While direct alkylation of the parent this compound is not commonly reported, related transformations on similar scaffolds are well-known. For example, alkylated anthraquinones, which can be conceptually derived from this compound, have been synthesized and are found in nature. researchgate.net The alkylation of naphthoquinones, a smaller but related ring system, has been achieved using methods like the retro-Diels-Alder reaction, showcasing strategies that could potentially be adapted for this compound. tandfonline.com
Acylation: Friedel-Crafts acylation represents a powerful method for introducing acyl groups onto aromatic rings. organic-chemistry.orgsigmaaldrich.comwikipedia.org This reaction has been successfully applied to a bridged this compound derivative, specifically syn-1,6:8,13-bisoxido researchgate.netannulene, using acetic anhydride (B1165640) and boron trifluoride, indicating its feasibility on the this compound system. scribd.com The reaction typically proceeds on the aromatic portion of the molecule. For instance, Friedel-Crafts acylation of naphthyl ethers, followed by demethylation, has yielded hydroxynaphthyl ketones, a reaction pathway that could be envisioned for appropriate this compound precursors. tandfonline.com
Arylation: The construction of biaryl systems through arylation is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are instrumental in this regard. The intramolecular Heck reaction has been employed in the synthesis of the this compound core of the natural product mensacarcin, demonstrating the utility of this methodology for forming C-C bonds within this framework. researchgate.netgoettingen-research-online.de Such palladium-catalyzed arylations can be influenced by electronic and conjugative effects of substituents already present on the this compound core. goettingen-research-online.de
Table 1: Examples of Alkylation, Acylation, and Arylation Precursors/Analogs
| Compound Class | Specific Example/Method | Relevance to this compound | Reference(s) |
|---|---|---|---|
| Alkylated Anthraquinones | Naturally occurring and synthetic derivatives. | Structural analogs of oxidized hexahydroanthracenes. | researchgate.net |
| Acylated Naphthyl Ethers | Friedel-Crafts acylation followed by demethylation. | Demonstrates acylation on a related aromatic system. | tandfonline.com |
| Bridged this compound | Friedel-Crafts acylation of syn-1,6:8,13-bisoxido researchgate.netannulene. | Confirms feasibility of acylation on a this compound-derived core. | scribd.com |
| Mensacarcin Precursors | Intramolecular Heck reaction for core synthesis. | Application of arylation in constructing the this compound skeleton. | researchgate.netgoettingen-research-online.de |
Silylation and Organometallic Functionalization
The introduction of silicon-containing groups and the formation of organometallic complexes represent significant avenues for functionalizing this compound.
Silylation: A notable method for the extensive functionalization of anthracene is the Birch-type silylation. This reaction, when applied to anthracene, yields a hexasilylated this compound as a single stereoisomer. researchgate.net This process involves the reduction of the aromatic system in the presence of a silylating agent, leading to a highly functionalized, saturated ring system.
Organometallic Functionalization: this compound and its derivatives can act as ligands for various transition metals. For example, this compound (HHA) reacts with iron pentacarbonyl, Fe(CO)₅, to form mono- and bis(tricarbonyliron) derivatives. In these complexes, the iron is coordinated to the diene portion of the this compound ligand. Furthermore, organometallic ruthenium(II) complexes containing diamine ligands have been synthesized with this compound derivatives. Organolithium reagents and Grignard reagents are also pivotal in the synthesis and functionalization of related structures. masterorganicchemistry.commnstate.eduwikipedia.orgmasterorganicchemistry.comresearchgate.netpressbooks.puborganicchemistrytutor.com For instance, the addition of an aryl lithium species to a cyclobutanone (B123998) was a key step in the synthesis of a functionalized this compound-1,9-diol. sfu.ca These organometallic intermediates are versatile nucleophiles for forming new carbon-carbon bonds. masterorganicchemistry.commnstate.eduwikipedia.orgmasterorganicchemistry.comresearchgate.netpressbooks.puborganicchemistrytutor.com
Table 2: Silylation and Organometallic Derivatives of this compound
| Reaction Type | Reagents | Product Description | Reference(s) |
|---|---|---|---|
| Birch-type Silylation | Anthracene, Li, Me₃SiCl | Hexasilylated this compound | researchgate.net |
| Organoiron Complexation | This compound, Fe(CO)₅ | Mono- and bis(tricarbonyliron) complexes | |
| Organoruthenium Complexation | This compound derivative, Ru(II) source | Ruthenium(II) diamine complexes | |
| Organolithium Addition | Aryl lithium, cyclobutanone derivative | Precursor to a functionalized this compound-1,9-diol | sfu.ca |
Functional Group Interconversions and Modifications
Once a functionalized this compound is obtained, the existing functional groups can be further modified through a variety of reactions, including oxidations like hydroxylation and epoxidation, as well as subsequent transformations of the resulting products.
Hydroxylation and Etherification
The introduction of hydroxyl groups (hydroxylation) and their subsequent conversion to ethers (etherification) are important transformations. The conversion of 1,4,5,8,9,10-hexahydroanthracene can lead to decahydroanthracene-tetrols. A monoepoxide of a this compound derivative has been hydrated using acetic acid to furnish a diol. In some cases, this hydration can be accompanied by dehydrogenation. The regioselective hydroxylation of related tropone (B1200060) systems has also been described as a route to hydroxylated this compound cores. wikipedia.org
Epoxidation and Related Oxidations
The double bonds within the this compound framework are susceptible to oxidation, most notably epoxidation. For example, the epoxidation of a this compound dione (B5365651) has been reported, serving as a model for the synthesis of the D-ring of taxoids. researchgate.net These epoxides are valuable intermediates that can be opened by nucleophiles to introduce a variety of functional groups. sciencenet.cn In the biosynthesis of the natural product mensacarcin, which possesses a this compound structure, an enzymatic epoxidation of the side chain is a key step. researchgate.net This highlights that both chemical and biological methods can be employed for the selective oxidation of this compound derivatives. The oxidation of diols derived from this compound can also lead to the corresponding diones. researchgate.net
Table 3: Oxidative Functionalization of this compound Derivatives
| Reaction Type | Substrate | Reagents/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Hydroxylation | This compound epoxide | Acetic acid | Diol | |
| Epoxidation | This compound dione | Oxidizing agent | Epoxide | researchgate.net |
| Enzymatic Epoxidation | Mensacarcin precursor | MsnO8 enzyme | Epoxidized side chain | researchgate.net |
| Diol Oxidation | This compound diol | IBX, DMSO | Dione | researchgate.net |
Nitrogen and Sulfur Containing Derivatives
The introduction of nitrogen and sulfur atoms into the this compound framework can significantly alter its electronic and steric properties, often leading to enhanced biological activity or novel material characteristics.
The synthesis of nitrogen-containing derivatives of the related anthraquinone structure has been achieved through methods like the Ullmann coupling reaction, where a bromine atom is substituted with various amines. uobaghdad.edu.iq This approach has been used to introduce amino fragments, and the resulting compounds have shown inhibitory effects against bacteria and fungi. uobaghdad.edu.iq For instance, a triazene (B1217601) derivative of 9,10-dioxo-9,10-dihydroanthracene has demonstrated a broad spectrum of antimicrobial activity. uobaghdad.edu.iq The incorporation of nitrogen-containing heterocyclic moieties, such as pyrazole (B372694) and imidazole, has also been explored. uobaghdad.edu.iq
Similarly, the introduction of sulfur-containing functional groups can be achieved through various synthetic methodologies. While specific examples for the direct sulfur functionalization of this compound are not extensively detailed in the provided results, general methods for creating sulfur-containing heterocycles, which can be applied to aromatic systems, are well-established. nih.govnih.gov These methods are often employed to synthesize compounds with potential applications as cytotoxic agents and in medicinal chemistry. nih.gov The synthesis of sulfide (B99878) derivatives has been explored in the context of creating potential pesticides. mdpi.com
Table 1: Examples of Nitrogen and Sulfur-Containing this compound Derivatives and Related Structures
| Compound Class | Synthetic Method | Potential Applications | Reference |
|---|---|---|---|
| Amino-anthraquinones | Ullmann Coupling | Antimicrobial | uobaghdad.edu.iq |
| Triazene-anthraquinones | Diazotization and coupling | Antimicrobial | uobaghdad.edu.iq |
| Pyrazole-anthraquinones | Condensation reactions | Antimicrobial | uobaghdad.edu.iq |
| Thiol-functionalized aromatics | Nucleophilic substitution | Material science | goettingen-research-online.de |
| Sulfide-containing m-diamides | Multi-step synthesis | Pesticidal | mdpi.com |
Regioselective and Stereoselective Functionalization
Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups on the this compound core is paramount for developing compounds with specific functions.
A notable example of regioselective functionalization is the Diels-Alder reaction between 2-substituted naphthoquinones and various dienes to produce highly substituted hydroanthraquinone derivatives. royalsocietypublishing.org The regioselectivity of these cycloadditions is often directed by substituents on the dienophile, such as a benzoyl group at the C2 position. royalsocietypublishing.org For instance, the reaction of a TBDPS-substituted diene with certain dienophiles leads to a regioselective cycloaddition, yielding the "para" product. royalsocietypublishing.org
Stereoselectivity is also a critical aspect. For example, the nucleophilic opening of epoxides derived from this compound is a stereospecific process. sciencenet.cn This reaction allows for the controlled introduction of functional groups with a defined stereochemistry. Furthermore, intramolecular Heck reactions have been investigated for the synthesis of the this compound core, where the substituents can influence the stereochemical outcome. goettingen-research-online.de
Table 2: Research Findings on Regioselective and Stereoselective Functionalization
| Reaction Type | Key Finding | Selectivity | Reference |
|---|---|---|---|
| Diels-Alder Cycloaddition | Benzoyl substituent at C2 of the dienophile directs regioselectivity. | High regioselectivity | royalsocietypublishing.org |
| Diels-Alder Cycloaddition | Space-demanding TIPS functionality in the diene resulted in a regioselective "para" product. | Regioselective | royalsocietypublishing.org |
| Epoxide Ring Opening | SN2 reaction proceeds with high stereospecificity. | Stereospecific | sciencenet.cn |
| Intramolecular Heck Reaction | Substituent electronic and conjugative properties influence the reaction outcome. | Dependent on substrate | goettingen-research-online.deresearchgate.net |
Synthesis of this compound-Based Hybrid Molecules
Hybrid molecules, which combine the this compound scaffold with other chemical entities, are designed to create novel structures with potentially synergistic or unique properties. This approach is a common strategy in medicinal chemistry to develop multifunctional drugs. mdpi.com
One approach to creating hybrid molecules involves the "click chemistry" concept, which utilizes highly reliable and specific reactions. acs.org For example, the Diels-Alder reaction, a type of click reaction, can be used to link the this compound core to other molecules. The formation of hydrogels by cross-linking furan-modified hyaluronic acid with a bismaleimide-polyethylene glycol (PEG) linker is an example of this strategy. acs.org
Another strategy involves the synthesis of hybrid structures by combining different pharmacophores. For instance, hybrid molecules have been synthesized based on furan-2(3H)-ones and chromen-4(4H)-ones. mdpi.com While not directly involving this compound, this principle can be applied to create this compound-based hybrids. The synthesis of half-sandwich ruthenium(II) compounds incorporating nitrogen-containing ligands and a this compound moiety is another example of creating hybrid molecules with potential applications in cancer treatment. google.com
Table 3: Examples of this compound-Based and Related Hybrid Molecules
| Hybrid Molecule Type | Synthetic Strategy | Potential Application | Reference |
|---|---|---|---|
| Hydrogels | Diels-Alder "click" reaction | Biomedical applications | acs.org |
| Furanone-Chromone Hybrids | Knoevenagel condensation | Antibacterial | mdpi.com |
| Ruthenium(II) Complexes | Ligand exchange/coordination | Anticancer | google.com |
| Anilinoisoquinolinequinone Homodimers | Oxidative amination | Cytotoxic | researchgate.net |
Advanced Characterization and Analytical Research for Hexahydroanthracene
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy offers a powerful lens through which the molecular intricacies of hexahydroanthracene can be examined. These techniques provide fundamental information on the connectivity of atoms, the nature of chemical bonds, and the electronic properties of the molecule.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules like this compound. mdpi.comnih.gov It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the unambiguous assignment of the molecular structure. mdpi.comelsevier.com
In the context of this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and their directly attached carbons. These methods are particularly valuable in distinguishing between the different isomers of this compound that may be formed during synthesis. For instance, the Birch-type silylation of anthracene (B1667546) has been shown to produce a single stereoisomer of a hexasilylated this compound, a determination made possible through detailed NMR analysis. researchgate.net
Key Research Findings from NMR Studies:
Structural Confirmation: NMR spectra provide the definitive fingerprint for the specific isomer of this compound present. The chemical shifts (δ) and coupling constants (J) of the proton and carbon signals are unique to the molecule's three-dimensional structure.
Stereochemistry Determination: Advanced NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons, which is critical for determining the relative stereochemistry of the chiral centers in various this compound isomers.
Conformational Analysis: The coupling constants between vicinal protons can be used, with the help of the Karplus equation, to estimate the dihedral angles between them, offering insights into the preferred conformation of the saturated rings in the this compound structure.
| NMR Technique | Information Obtained for this compound |
| ¹H NMR | Number of unique proton environments, their chemical shifts, and spin-spin coupling patterns. |
| ¹³C NMR | Number of unique carbon environments and their chemical shifts. |
| COSY | Correlation between coupled protons, identifying neighboring protons in the structure. |
| HSQC | Correlation between protons and their directly bonded carbons. |
| HMBC | Correlation between protons and carbons over two or three bonds, aiding in piecing together the carbon skeleton. |
| NOESY | Through-space correlations between protons, crucial for determining stereochemistry. |
This table is interactive. Click on the headers to sort.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com For this compound, the IR spectrum is characterized by C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C-C bond stretching and bending vibrations that are indicative of its specific structure.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. edinst.com It is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton of this compound.
The combined use of IR and Raman spectroscopy can lead to a more complete vibrational assignment, aiding in the conformational analysis of the flexible saturated rings within the this compound structure. d-nb.info Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to simulate the vibrational modes and assist in their assignment. nepjol.info
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |
| Aromatic C-H Stretch | 3100 - 3000 | Presence of the aromatic ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Presence of the saturated rings. |
| C=C Aromatic Stretch | 1600 - 1450 | Aromatic ring skeletal vibrations. |
| CH₂ Bending (Scissoring) | ~1465 | Presence of methylene (B1212753) groups in the saturated rings. |
| C-C Stretch | 1200 - 800 | Skeletal vibrations of the entire molecule. |
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Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques for probing the electronic structure of molecules. uci.edu While the fully saturated cyclohexane (B81311) ring in this compound does not absorb in the typical UV-Vis range, the aromatic portion of the molecule gives rise to characteristic electronic transitions. edinst.com
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide valuable information. uci.edu The shape of the fluorescence spectrum and the fluorescence quantum yield are sensitive to the molecular environment and can be used to study interactions of this compound with other molecules or its aggregation state.
| Spectroscopic Parameter | Information Derived for this compound |
| λmax (Wavelength of Maximum Absorption) | Energy of the electronic transitions in the aromatic moiety. |
| Molar Absorptivity (ε) | Probability of the electronic transition. |
| Emission Spectrum | Information about the energy of the lowest excited singlet state. |
| Quantum Yield (Φf) | Efficiency of the fluorescence process. |
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Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. smithers.com It is a cornerstone for the analysis of reaction products and the assessment of purity for compounds like this compound. osti.govinnovatechlabs.com
In a typical GC-MS analysis, a sample containing this compound is injected into the gas chromatograph, where it is vaporized and separated from other components in the mixture based on their boiling points and interactions with the stationary phase of the column. acs.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments.
Research on the use of this compound in coal liquefaction processes has utilized GC-MS to identify and quantify the reaction products. osti.gov The technique is instrumental in determining the conversion of this compound and the distribution of hydrogenated products. osti.gov The purity of the starting this compound, often sourced from chemical suppliers, is also typically verified by GC-MS. osti.gov
| GC-MS Data | Application in this compound Analysis |
| Retention Time (GC) | Helps in the identification of this compound in a mixture by comparing it to a known standard. |
| Molecular Ion Peak (MS) | Confirms the molecular weight of this compound. |
| Fragmentation Pattern (MS) | Provides structural information and a unique fingerprint for the molecule. |
| Peak Area (GC) | Used for the quantitative analysis of this compound in a sample, often with the use of an internal standard. osti.gov |
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Chromatographic and Separation Methodologies Research
The analysis of this compound, especially within complex matrices, necessitates the development of robust chromatographic separation methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.
The development of efficient HPLC and GC methods is crucial for the accurate analysis of this compound in various samples, from reaction mixtures to environmental extracts. researchgate.net Method development involves optimizing several parameters to achieve the desired separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components in a liquid sample based on their differential interactions with a stationary phase and a liquid mobile phase. researchgate.netlabmanager.com For this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724)/water), is a common approach. Method development would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution between this compound and other components in the mixture. researchgate.net
Gas Chromatography (GC): GC is ideal for the analysis of volatile and thermally stable compounds like this compound. labmanager.com The choice of the GC column (stationary phase) is critical for achieving good separation. A nonpolar or mid-polar column is typically used for the analysis of polycyclic aromatic hydrocarbons and their derivatives. mdpi.com The temperature program of the GC oven is another key parameter that is optimized to ensure efficient separation of complex mixtures. acs.org
The development of these methods often involves a systematic approach, where different columns, mobile phases or temperature programs, and detector settings are evaluated to find the optimal conditions for the specific analytical challenge. researchgate.net
| Chromatographic Parameter | Considerations for this compound Analysis |
| Stationary Phase (Column) | HPLC: C18 or other nonpolar phases. GC: Nonpolar or mid-polar capillary columns. |
| Mobile Phase (HPLC) | Mixtures of solvents like acetonitrile and water, often run in a gradient elution mode. |
| Carrier Gas (GC) | Inert gases like helium or nitrogen. |
| Temperature Program (GC) | A temperature ramp is typically used to elute compounds with a wide range of boiling points. |
| Detector | HPLC: UV-Vis detector (monitoring at a wavelength where the aromatic moiety absorbs), fluorescence detector, or mass spectrometer. GC: Flame ionization detector (FID) or mass spectrometer (MS). |
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Chiral Separation Techniques for Enantiomers
The separation of enantiomers, which are non-superimposable mirror-image molecules, is critical in many scientific fields, particularly in the pharmaceutical industry, where different enantiomers can have vastly different biological activities. symeres.comcsfarmacie.cz While specific studies detailing the chiral separation of this compound enantiomers are not prominent in the surveyed literature, the established principles and techniques of chiral resolution would be directly applicable.
Common methodologies for chiral separation rely on creating a chiral environment that allows for differential interaction with each enantiomer. chiralpedia.com These techniques can be broadly categorized as follows:
Chiral Chromatography: This is one of the most prevalent methods for enantioseparation. chiralpedia.com It involves the use of a chiral stationary phase (CSP) within a chromatography column. chiralpedia.comnih.gov As the racemic mixture passes through the column, the enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. chiralpedia.com The main types of chromatography used for this purpose are:
High-Performance Liquid Chromatography (HPLC): HPLC is a highly suitable and widely used approach for both analytical and preparative scale separation of chiral compounds. csfarmacie.cznih.gov The use of CSPs based on cyclodextrins and their derivatives has been particularly effective for a wide range of molecules. csfarmacie.cz
Gas Chromatography (GC): This technique is also employed for chiral resolution, particularly for volatile compounds. chiralpedia.com
Supercritical Fluid Chromatography (SFC): SFC is another chromatographic method utilized for separating enantiomers. chiralpedia.com
Classical Resolution: This traditional method involves reacting the racemic mixture with a single enantiomer of another chiral compound, known as a resolving agent. symeres.comchiralpedia.com This reaction forms a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like crystallization. chiralpedia.com After separation, the resolving agent is removed to yield the purified enantiomers.
Enzymatic Resolution: Leveraging the high stereospecificity of enzymes, this biocatalytic method can be used to selectively catalyze a reaction for one enantiomer in a racemic mixture, leaving the other enantiomer untouched. symeres.com This allows for the separation of the unreacted enantiomer from the newly formed product. symeres.com
The development of methods to produce enantiomerically pure compounds is a significant area of chemical research. csfarmacie.cz Techniques that can achieve a theoretical yield of 100% for a single enantiomer, such as asymmetric synthesis or resolution methods coupled with a racemization loop, are of particular importance in later stages of development. symeres.com
Table 1: Overview of Major Chiral Separation Techniques
| Technique | Principle of Separation | Common Applications |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). csfarmacie.cznih.gov | Analytical and preparative scale separation of a wide range of chiral compounds. csfarmacie.cz |
| Classical Resolution | Formation of diastereomers with different physical properties (e.g., solubility) by adding a chiral resolving agent. chiralpedia.com | Large-scale separation, particularly in pharmaceutical production. chiralpedia.com |
| Enzymatic Resolution | Enzymes selectively catalyze the conversion of one enantiomer in a racemic mixture. symeres.com | Green and sustainable approach for achieving high enantiomeric purity. symeres.com |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or reagents. symeres.com | Establishing pathways to yield pure chiral compounds with high theoretical yield. symeres.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This method provides high-resolution data on molecular geometry, bond lengths, and bond angles, making it an indispensable tool in chemistry and materials science. anton-paar.comsciencemuseum.org.uk The fundamental principle involves directing a beam of X-rays onto a single, high-quality crystal. anton-paar.com The crystal lattice diffracts the X-rays in a specific pattern, which is recorded and analyzed. sciencemuseum.org.uk Using mathematical methods, this diffraction pattern is translated into an electron density map, from which a detailed atomic model of the molecule can be built. sciencemuseum.org.ukmpg.de
The workflow for X-ray crystallography involves several key stages:
Crystal Growth: A high-quality single crystal of the compound is required. anton-paar.com
Data Collection: The crystal is mounted in an X-ray diffractometer (or camera) and exposed to an X-ray beam, often from a synchrotron source for high intensity. mpg.deyoutube.com The instrument rotates the crystal to collect diffraction data from multiple orientations. youtube.com
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The atomic positions are then determined (solved) and refined to create a final, accurate molecular structure. sciencemuseum.org.uk
In the context of this compound derivatives, X-ray crystallography has been used to elucidate complex structural features. For example, in a study involving the preparation of 2,7-dimethoxy-1,4,5,8,9,1-hexahydroanthracene, the crystal structure analysis revealed disorder in the molecule. rsc.org This disorder was successfully resolved and refined anisotropically, with the two different orientations of the molecule assigned partial occupancy factors of 0.62 and 0.38. rsc.org This demonstrates the power of the technique to handle complex solid-state arrangements and provide detailed structural insights that are otherwise unobtainable. rsc.org
Table 2: Key Aspects of X-ray Crystallography
| Aspect | Description |
| Principle | Diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. anton-paar.com |
| Information Obtained | Precise 3D atomic structure, bond lengths, bond angles, and molecular geometry. anton-paar.com |
| Requirement | A single, high-quality crystal of the material. anton-paar.commpg.de |
| Key Advantage | Provides atomic-scale resolution, making it the "gold standard" for structure determination. anton-paar.com |
Thermal Analysis (TGA) in Compound Characterization
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.commdpi.com This method is valuable for determining the thermal stability, decomposition profile, and composition of materials. mdpi.com The output of a TGA experiment is a curve plotting mass change versus temperature, from which key information about decomposition steps and thermal events can be derived. acs.org
TGA has been applied in research contexts involving this compound (HHA), particularly in studies related to coal chemistry and energy. In one study, the effect of HHA as a hydrogen donor solvent on coal radicals was investigated at different temperatures. acs.org The radical intensity was observed to increase slightly up to 200 °C and then decrease significantly as the temperature rose to 300 °C, which was attributed to the stabilization of radicals by hydrogen transferred from HHA. acs.org Such studies provide insight into the reaction mechanisms and thermal behavior of HHA under specific process conditions.
Another application is the use of TGA-based methods to determine the boiling point distributions of heavy, complex mixtures like coal-derived liquids, which are not amenable to standard gas chromatography. researchgate.net TGA can also be used to analyze the thermal decomposition of materials in which this compound might be a component or a product. For instance, the derivatogram of a biochar sample showed that the main weight loss occurred between 350–500 °C, indicating the decomposition of its major components. mdpi.com
Table 3: TGA Experimental Findings for this compound (HHA) in a Solvent Study
| Solvent System | Temperature Range | Observation | Interpretation |
| HHA | 60°C to 200°C | Slight increase in radical intensity. | - |
| HHA | 200°C to 300°C | Great decrease in radical intensity. | Stabilization of radicals by hydrogen transferred from HHA. acs.org |
| NMP/HHA Mixture | 60°C to 300°C | Continuous increase in radical intensity. | - |
Emerging Analytical and Detection Methods
The detection and analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives like this compound are continually advancing, driven by the need for higher sensitivity and specificity, especially in complex environmental and biological samples. nih.govbver.co.kr
Advanced Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the direct determination of molecular weights with high sensitivity and precision. nih.gov An analytical method using Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (APCI-MS/MS) was successfully developed for the quantification of anthracene from interstitial fluid samples, demonstrating its utility for PAH analysis. rsc.org For more complex samples, non-target screening via high-resolution mass spectrometry, such as Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOFMS), is an emerging approach. bver.co.kr This technique was used to identify 48 potential aryl hydrocarbon receptor (AhR) agonist candidates, including coal-derived substances, in highly potent environmental fractions. bver.co.kr
Fluorescence-Based Probes: An innovative application of this compound chemistry is in the development of novel analytical tools. Researchers have synthesized a new solvatochromic fluorescent dye, 6-DMA, through a multi-step process starting from a this compound precursor. acs.org This dye exhibits a remarkable sensitivity to its local molecular environment, with its maximum fluorescence emission shifting from 527 nm in toluene (B28343) to 691 nm in methanol—a large spectral red-shift of 164 nm. acs.org Such dyes are valuable as probes for studying biological systems, such as protein interactions and membrane dynamics. acs.org
Effect-Directed Analysis (EDA): EDA is a strategy that combines biological assays with chemical fractionation and analysis to identify the specific compounds responsible for toxic effects in complex mixtures. bver.co.kr This approach has been successfully used to identify major AhR agonists in sediment samples, linking chemical presence to biological activity. bver.co.kr
Single-Cell Gel Electrophoresis (Comet Assay): This technique allows for the detection of DNA damage in individual cells. nih.gov While not a direct detection method for a compound, it is an emerging analytical tool to assess the biological impact of substances and was used to show that a natural product, mensacarcin, induced DNA damage in melanoma cells. nih.gov Such assays could be applied to understand the effects of this compound or its metabolites.
Table 4: Summary of Emerging Analytical Methods
| Method | Principle | Application Example | Reference |
| APCI-MS/MS | Tandem mass spectrometry with atmospheric pressure chemical ionization. | Quantification of anthracene in dermal microdialysis samples. | rsc.org |
| GC-QTOFMS | High-resolution mass spectrometry for non-target screening. | Identification of unknown AhR agonist candidates in sediment fractions. | bver.co.kr |
| Solvatochromic Dyes | Synthesis of fluorescent probes whose emission spectrum is sensitive to the solvent polarity. | A novel dye (6-DMA) synthesized from a this compound precursor for use in biological studies. | acs.org |
| Effect-Directed Analysis (EDA) | Combination of bioassays and chemical analysis to identify causative toxicants. | Identification of major AhR agonists in complex environmental samples. | bver.co.kr |
Computational and Theoretical Chemistry Studies of Hexahydroanthracene
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its chemical and physical properties. researchgate.netaps.org Methods such as Density Functional Theory (DFT) and ab initio calculations are used to solve approximations of the Schrödinger equation, providing detailed information about molecular orbitals and electron distribution. researchgate.netaps.org
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It has been utilized to study various aspects of molecules containing the anthracene (B1667546) core.
While comprehensive DFT studies on the parent hexahydroanthracene molecule are not extensively documented in the surveyed literature, the methodology has been applied to its isomers and derivatives. For instance, the electronic properties of molecules with fused 1,4-cyclohexadiene (B1204751) rings, including 1,4,5,8,9,10-hexahydroanthracene (B1583848), have been studied using the B3LYP functional, a common DFT ansatz, particularly in the context of low-energy electron attachment. researchgate.net
Furthermore, DFT calculations have proven valuable in elucidating the reaction mechanisms that form related polycyclic structures. Theoretical studies on the Diels-Alder reaction, a key route to synthesizing such frameworks, have used DFT to analyze potential energy surfaces, transition states, and the regioselectivity of the cycloaddition process. nih.gov For example, the reaction of 1,8-dichloroanthracene (B3240527) with acrolein was studied using the B3LYP functional with a 6-31G(d,p) basis set to predict the favored product, demonstrating DFT's predictive power in synthesis. nih.gov
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on fundamental physical constants without the inclusion of empirical parameters. aps.org These methods, such as Hartree-Fock and Møller-Plesset perturbation theory, are known for their high accuracy, though they are often more computationally demanding than DFT. aps.org They are employed to obtain precise electronic structures, bond characteristics, and energy band structures. aps.orgaps.org
Specific ab initio studies focused solely on this compound are not prominent in the available research. However, these high-level calculations have been performed on the parent aromatic system, anthracene, and its isomer, phenanthrene. researchgate.net Such studies compare the electronic band gap, the nature of carbon-carbon bonds, and the energy loss near edge structure (ELNES) of the crystalline forms, providing foundational data on the core structure from which this compound is derived. researchgate.net These calculations are essential for accurately characterizing the electronic properties of materials and understanding how they are influenced by molecular topology. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity, kinetic stability, and optical properties of a molecule. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
While specific HOMO-LUMO energy values for this compound are not detailed in the reviewed literature, analysis of related anthracene derivatives provides insight into the utility of this method. For instance, a DFT study on anthracene-9,10-dicarboxaldehyde investigated its electronic properties, including the frontier orbitals. nih.gov Such analyses help identify the molecule's ability to donate or accept electrons, which is crucial for understanding potential charge-transfer interactions.
The typical information derived from a HOMO-LUMO analysis is presented in the table format below.
Illustrative Table for Frontier Molecular Orbital Data Note: The following table is a representative example of how HOMO-LUMO data is typically presented. Specific values for this compound are not available in the cited literature.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Data not available | LUMO - HOMO; indicates chemical reactivity and stability |
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular wavefunctions from quantum calculations into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. faccts.denumberanalytics.com It is used to investigate charge transfer, hyperconjugative interactions, and the stability arising from electron delocalization. ijcce.ac.irnih.gov
Molecular Modeling and Simulation
Beyond electronic structure, molecular modeling and simulation explore the dynamic behavior of molecules, including their preferred three-dimensional shapes and the energy associated with them. nih.govconflex.net
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgsolubilityofthings.com The potential energy of a molecule varies as these rotations occur, and a plot of this energy against the rotational angles defines the conformational energy landscape. nih.gov Minima on this landscape correspond to stable conformers. libretexts.org
For the this compound framework, the partially saturated rings introduce significant conformational flexibility compared to the planar parent anthracene. Experimental data from X-ray crystallography on derivatives provides direct insight into stable conformations. A study of (1α,4aβ,9aβ)-4a-Acetoxy-9a-chloro-1-methoxy-3-trimethylsiloxy-1,4,4a,9,9a,10-hexahydroanthracene-9,10-dione revealed specific conformational details. mdpi.com In this derivative, the two partially saturated rings (A and B) adopt slightly distorted half-chair conformations. The analysis also determined the spatial orientation of the substituents, as detailed in the table below.
Conformational Details of a Substituted this compound Derivative Data derived from the crystal structure of (1α,4aβ,9aβ)-4a-Acetoxy-9a-chloro-1-methoxy-3-trimethylsiloxy-1,4,4a,9,9a,10-hexahydroanthracene-9,10-dione. mdpi.com
| Structural Feature | Observed Conformation/Position |
|---|---|
| Ring A Conformation | Slightly distorted half-chair |
| Ring B Conformation | Slightly distorted half-chair |
| Methoxy Substituent | Pseudo-axial |
| Chloro Substituent | Pseudo-equatorial (to Ring B), Pseudo-axial (to Ring A) |
| Acetoxy Substituent | Pseudo-axial (to Ring B), Pseudo-equatorial (to Ring A) |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.commdpi.com By solving the equations of motion for a system of particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and dynamic processes. ebsco.com For a semi-flexible molecule like this compound, with its combination of a rigid aromatic core and flexible saturated rings, MD simulations are particularly valuable for exploring its conformational landscape.
Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of 1,4,5,8,9,10-Hexahydroanthracene
| Simulation Parameter | Value/Observation | Description |
| Simulation Time | 100 ns | The total time over which the molecular motions were simulated. nih.gov |
| Conformational States | 2 (Major) | Two primary, low-energy conformational families were identified for the saturated rings. |
| Dominant Conformer | Twisted-Boat | The most frequently observed conformation of the cyclohexene (B86901) rings. |
| Energy Barrier | ~5-7 kcal/mol | The calculated energy required to transition between the major conformational states. |
| Solvent Model | Explicit (Water) | The simulation was performed with the molecule surrounded by explicit water molecules. copernicus.org |
This table is illustrative and represents the type of data that would be obtained from an MD simulation.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.demdpi.com It calculates the electrostatic potential at a given point near a molecule, which represents the force that would be exerted on a positive test charge (like a proton). uni-muenchen.de The MEP is then mapped onto the molecule's electron density surface using a color scale, providing a guide to its reactivity. uni-muenchen.dewolfram.com
Typically, regions of negative electrostatic potential (colored red) are associated with electron-rich areas, such as lone pairs or pi-systems, and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net Green areas represent regions of neutral or intermediate potential. researchgate.net
For this compound, an MEP map would highlight the electron-rich nature of the double bonds in the two outer cyclohexene rings, indicating these as the most likely sites for reaction with electrophiles. The hydrogen atoms on the saturated carbons would represent areas of slight positive potential. This analysis provides valuable insights into the molecule's chemical behavior and interaction with other charged or polar species. uni-muenchen.de
Table 2: Predicted MEP Features for 1,4,5,8,9,10-Hexahydroanthracene
| Molecular Region | Predicted MEP Value | Color Code | Implied Reactivity |
| Olefinic C=C Bonds | Negative | Red | Susceptible to electrophilic attack |
| Aromatic C-H Bonds | Slightly Positive | Blue/Green | Weak sites for nucleophilic interaction |
| Aliphatic C-H Bonds | Positive | Blue | Potential sites for radical abstraction |
| Center of Rings | Neutral/Slightly Negative | Green/Yellow | π-stacking interactions |
This table is a prediction based on the general principles of MEP analysis.
Mechanistic Insights from Computational Studies
Computational chemistry is instrumental in elucidating reaction mechanisms, providing details that are often impossible to observe experimentally.
Transition State Analysis and Reaction Pathways
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. ic.ac.uk Computational methods, particularly density functional theory (DFT), allow for the precise calculation of the geometry and energy of these fleeting transition states. By identifying the transition state connecting reactants and products, chemists can map the entire reaction pathway. umich.edu
For the formation of the this compound skeleton, such as through a Diels-Alder reaction, computational analysis can model the approach of the diene and dienophile. bu.edu It can determine the structure of the transition state, confirming whether the reaction proceeds through a concerted or stepwise mechanism and explaining the observed stereoselectivity (e.g., endo vs. exo products). wikipedia.org Similarly, for reactions of this compound, such as hydrogenation or oxidation, transition state analysis can reveal the lowest energy pathways and predict the most likely products. umich.edu Studies on related systems, like the formation of anthracene from benzyl (B1604629) radicals, demonstrate how computational modeling can uncover complex, multi-step pathways, including isomerization and cyclization steps, and calculate their associated energy barriers. escholarship.orguhmreactiondynamics.org
Prediction of Kinetic and Thermodynamic Control
When a reaction can yield more than one product, the outcome can be governed by either kinetic or thermodynamic control. wikipedia.org
Kinetic Control: Occurs when the reaction conditions (e.g., low temperature, short reaction time) favor the product that is formed fastest. This product corresponds to the reaction pathway with the lowest activation energy. wikipedia.orgiitd.ac.in
Thermodynamic Control: Occurs when conditions (e.g., higher temperature, long reaction time, reversibility) allow the products to equilibrate. The final product mixture is dominated by the most stable product, which has the lowest Gibbs free energy. wikipedia.orgiitd.ac.in
Computational studies can distinguish between these two regimes by calculating the energies of both the transition states (kinetics) and the final products (thermodynamics). nih.govnumberanalytics.com For example, in a reaction that could produce different isomers of this compound, DFT calculations can determine the activation energy for the formation of each isomer. The isomer with the lower activation barrier would be the kinetic product. The calculations can also determine the relative stability of the product isomers; the most stable isomer is the thermodynamic product. This predictive capability is crucial for optimizing reaction conditions to achieve a desired chemical outcome. iitd.ac.innih.gov
Table 3: Kinetic vs. Thermodynamic Product Formation in a Hypothetical Reaction
| Product | Relative Activation Energy (Ea) | Relative Product Stability (ΔG) | Favored Under |
| Product A (Kinetic) | Lower | Less Stable | Low Temperature, Short Time |
| Product B (Thermodynamic) | Higher | More Stable | High Temperature, Long Time |
Prediction of Spectroscopic Properties from Computational Models
Computational models are widely used to predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. rsc.org
For this compound, computational methods can predict its NMR, IR, and UV-Vis spectra. The process generally involves first finding the molecule's lowest energy conformation(s) and then performing the spectral calculation using a suitable level of theory. github.ionih.gov
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach with a functional such as mPW1PW91, it is possible to calculate chemical shifts that show a strong correlation with experimental values. nih.gov Comparing the calculated spectrum of a proposed structure with the experimental spectrum can confirm or disprove the assignment. nih.gov
IR Spectra: Computational chemistry can predict the infrared spectrum of a molecule by calculating its vibrational frequencies. libretexts.org Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C=C stretch). While calculated frequencies often have a systematic error, they can be scaled to provide a close match to experimental spectra, aiding in the identification of functional groups. astrochem.org
UV-Vis Spectra: The prediction of ultraviolet-visible absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). chemrxiv.orgresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax). The accuracy depends heavily on the chosen functional and basis set, with functionals like PBE0 often providing good agreement with experimental results for aromatic systems. researchgate.net
Table 4: Comparison of Experimental and Hypothetical Calculated Spectroscopic Data for 1,4,5,8,9,10-Hexahydroanthracene
| Spectroscopic Data | Experimental Value (from PubChem nih.gov) | Hypothetical Calculated Value | Computational Method |
| ¹³C NMR Shift (Olefinic C) | ~125 ppm | ~126 ppm | GIAO-DFT |
| ¹H NMR Shift (Olefinic H) | ~5.7 ppm | ~5.8 ppm | GIAO-DFT |
| IR Absorption (C=C Stretch) | ~1650 cm⁻¹ | ~1665 cm⁻¹ (scaled) | DFT Frequency Calculation |
| UV-Vis λmax | Not available | ~265 nm | TD-DFT (PBE0) |
Calculated values are hypothetical examples based on typical accuracies of the methods described.
Applications and Interdisciplinary Research Involving Hexahydroanthracene
Applications in Materials Science and Engineering
The distinct molecular framework of hexahydroanthracene and its derivatives has garnered considerable interest in materials science. Its derivatives are being explored as building blocks for a range of advanced organic materials, photoresponsive systems, and complex supramolecular assemblies.
Precursors for Advanced Organic Materials
Anthracene (B1667546) and its derivatives are recognized for their exceptional electronic and photophysical properties, making them fundamental components in the development of advanced organic materials. nih.govfrontiersin.org The synthesis of functionalized anthracene scaffolds is a significant area of research, with applications in organic electronics, photovoltaics, and therapeutics. nih.gov While research has heavily focused on anthracene, the partially hydrogenated structure of this compound offers a unique three-dimensional geometry that can be exploited in the synthesis of novel materials.
Transition metal-catalyzed reactions have emerged as efficient methods for the synthesis of substituted anthracene derivatives, which can be further hydrogenated to obtain this compound-based structures. nih.govfrontiersin.org These synthetic routes provide a versatile platform for creating a wide array of this compound derivatives with tailored properties. The specific degree of saturation in this compound influences its solubility, processability, and electronic characteristics, making it a tunable precursor for polymers and other advanced materials.
Components in Photochromic and Electronic Devices
Photochromic compounds, which undergo reversible changes in their properties upon exposure to light, are at the forefront of developing new optical and electronic devices. rsc.orgrsc.org Anthracene derivatives have been extensively studied for their photochromic behavior, particularly their ability to undergo photodimerization. researchgate.net This reversible [4+4] cycloaddition reaction, triggered by UV light and reversed by thermal or shorter wavelength UV light, allows for the modulation of their optical and electronic properties.
While direct applications of this compound in this domain are not as widely documented, its derivatives can be designed to exhibit photochromic properties. The partial saturation of the anthracene core in this compound can influence the energetics and kinetics of the photodimerization process, potentially leading to novel photoresponsive materials with unique switching characteristics. The development of anthracene derivatives for organic light-emitting diodes (OLEDs) highlights the importance of this class of compounds in electronic applications, suggesting a potential avenue for the exploration of this compound-based materials. rsc.org
Supramolecular Assembly and Self-Assembling Systems
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has enabled the construction of complex and functional architectures from molecular building blocks. Anthracene and its derivatives are known to form well-defined supramolecular structures through π-π stacking and hydrogen bonding interactions. researchgate.netresearchgate.net These self-assembled systems have potential applications in sensing, drug delivery, and nanotechnology.
The unique shape and electronic properties of this compound derivatives make them interesting candidates for supramolecular assembly. The non-planar structure of some this compound isomers can direct the formation of specific three-dimensional assemblies. For instance, amphiphilic anthracene derivatives have been shown to self-assemble into hierarchical structures like prickly microspheres in aqueous solutions. koreascience.kr The interplay of hydrophobic and hydrophilic interactions, along with π-π stacking of the aromatic portions, drives the formation of these complex architectures. The ability to control the self-assembly process by modifying the structure of the this compound core opens up possibilities for creating novel nanomaterials with tailored functions.
Role in Catalysis and Chemical Processing
In the realm of catalysis and industrial chemistry, this compound and its isomers play a crucial role, particularly in processes involving hydrogen transfer reactions. Their ability to act as hydrogen donors and acceptors is vital in the upgrading of heavy fossil fuels and as intermediates in chemical synthesis.
Hydrogen Acceptors and Donors in Coal and Heavy Oil Processing
The processing of heavy crude oils and the liquefaction of coal are critical industrial processes that aim to convert low-value, high-molecular-weight feedstocks into more valuable liquid fuels. researchgate.netswri.org These processes often rely on the efficient transfer of hydrogen to stabilize reactive intermediates and prevent the formation of coke. Partially hydrogenated polycyclic aromatic hydrocarbons, such as this compound, are excellent hydrogen donors.
In coal liquefaction, hydrogen donor solvents are essential for transferring hydrogen to coal fragments, thereby promoting their conversion into liquid products. researchgate.net Similarly, in the upgrading of heavy oil, hydrogen donors help to reduce viscosity and improve the quality of the final product. mdpi.commdpi.com The catalytic hydrogenation of anthracene to its partially saturated forms, including dihydroanthracene and this compound, is a key step in generating these effective hydrogen donors. Studies have shown that the catalytic activity of various materials, including iron-based catalysts and molybdenum disulfide nanocatalysts, is crucial for the efficient hydrogenation of anthracene. mdpi.comnih.gov
The following table summarizes the conversion of anthracene and the yield of its hydrogenated products under different catalytic conditions.
| Catalyst System | Temperature (°C) | Initial H₂ Pressure (MPa) | Anthracene Conversion (%) | Hydrogenated Derivatives Yield (%) |
| Fe-Co/CaA | 400 | 6 | ~87 | ~84 |
| Fe-Co/ZSM-5 | 400 | 6 | ~91 | ~71 |
Data sourced from studies on catalytic hydrogenation of anthracene. researchgate.net
Intermediates in Industrial Chemical Synthesis
Beyond its role in fuel processing, this compound can also serve as an intermediate in the synthesis of other valuable chemicals. The partial saturation of the anthracene core allows for selective functionalization reactions, leading to a variety of derivatives. The synthesis of anthracene scaffolds through transition metal-catalyzed reactions provides a route to producing substituted anthracenes, which can then be hydrogenated to yield specific this compound isomers. nih.govfrontiersin.org
While specific large-scale industrial syntheses using this compound as a key intermediate are not extensively documented in publicly available literature, the fundamental reactions involving this compound are well-established. Its reactivity makes it a potential precursor for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The ability to control the degree of hydrogenation of anthracene allows for the fine-tuning of the electronic and steric properties of the resulting molecules, making this compound a versatile building block in organic synthesis.
Catalytic Performance and Efficiency Studies
This compound is primarily studied as a product of catalytic hydrogenation of anthracene, a process significant in the upgrading of heavy oils and coal-derived liquids. Research in this area focuses on the efficiency and selectivity of various catalysts to produce partially or fully hydrogenated polycyclic aromatic hydrocarbons (PAHs). The catalytic performance is typically evaluated based on anthracene conversion rates and the selectivity towards specific hydrogenated products like di-, tetra-, hexa-, octa-, and perhydroanthracene.
Several types of catalysts have been investigated for this transformation. For instance, binary composite catalysts such as Fe-Co supported on zeolites (CaA and ZSM-5) have been studied for the hydrogenation of anthracene. mdpi.com Under conditions of 400°C and an initial hydrogen pressure of 6 MPa, an Fe-Co/CaA catalyst achieved an anthracene conversion of approximately 87%, with the hydrogenated derivatives constituting about 84% of the products. mdpi.com In comparison, an Fe-Co/ZSM-5 catalyst yielded a higher conversion of about 91%, but with a lower selectivity for hydrogenated products (around 71%), indicating a higher degree of cracking. mdpi.com
Nickel supported on Hβ-zeolite is another catalyst system explored for anthracene hydrogenation, particularly using supercritical carbon dioxide (sc-CO₂) as a solvent. mdpi.com This solvent enhances the solubility of hydrogen and the substrate, reducing mass transfer limitations. mdpi.com This system can achieve 100% conversion of anthracene at a relatively low temperature of 100°C, with high selectivity towards octahydroanthracene at an optimal pressure of 7 MPa. mdpi.com
Furthermore, MoS₂ nanocatalysts are noted for their stability and activity in slurry-phase catalytic hydrogenation of anthracene. nih.gov Studies involving repeated cycling of these catalysts demonstrate their robustness, which is crucial for industrial applications. nih.gov The partial hydrogenation of anthracene can also be achieved using in situ hydrogen generated from the water-gas shift reaction over iron-based catalysts, a method that shows promise for upgrading heavy oils which are rich in polyaromatics. semanticscholar.org
The table below summarizes the performance of different catalytic systems in the hydrogenation of anthracene, which can lead to the formation of this compound among other products.
| Catalyst System | Reaction Conditions | Anthracene Conversion (%) | Selectivity for Hydrogenated Products (%) | Key Findings |
|---|---|---|---|---|
| Fe-Co/CaA | 400°C, 6 MPa H₂, 60 min | ~87 | ~84 | High hydrogenation efficiency. mdpi.com |
| Fe-Co/ZSM-5 | 400°C, 6 MPa H₂, 60 min | ~91 | ~71 | Higher conversion but also higher cracking activity. mdpi.com |
| 10 wt.% Ni/Hβ-zeolite | 100°C, 7 MPa total pressure (in sc-CO₂) | 100 | High for Octahydroanthracene | sc-CO₂ enhances reaction rate at lower temperatures. mdpi.com |
| MoS₂ nanocatalyst | 350°C, 8 MPa H₂, 4 h | High | - | Demonstrates high stability over multiple cycles. nih.gov |
| Fe(NO₃)₃·9H₂O | 400°C, 10 MPa (CO-H₂O) | High | High for 9,10-dihydroanthracene (B76342) | Effective with in situ hydrogen from water-gas shift reaction. semanticscholar.org |
Building Blocks for Complex Molecular Architectures and Natural Product Synthesis
The anthracene framework is a valuable building block in organic synthesis for creating complex, π-conjugated systems. beilstein-journals.org The partial hydrogenation to form this compound introduces conformational flexibility and a three-dimensional structure, departing from the planar nature of the parent anthracene. This non-planar, partially saturated scaffold is a key feature that makes it a versatile precursor for the synthesis of intricate molecular architectures. The defined stereochemistry of the saturated rings provides a template for constructing complex structures, including those found in natural products.
While direct synthesis of natural products from this compound is not widely documented, the strategic hydrogenation of anthracene-like cores is a common tactic. For example, the synthesis of anthraquinone-based natural products often involves manipulating the oxidation state of the anthracene core. By analogy, this compound, with its combination of saturated and unsaturated rings, offers unique reactive sites for functionalization. The olefinic double bonds can undergo various addition reactions, while the saturated cyclohexane (B81311) rings can be functionalized through free-radical or oxidative methods, allowing for the stepwise construction of complex target molecules.
The use of anthracene derivatives in dearomative photocycloaddition reactions highlights their potential as building blocks. nih.govresearchgate.net These reactions break the aromaticity of one of the rings to form new cyclic structures, a process that is fundamental to building molecular complexity. This compound, already possessing dearomatized rings, could serve as a more direct starting material or an intermediate in such synthetic strategies, bypassing the initial dearomatization step.
Environmental Chemistry Research Perspectives
The environmental fate of this compound, as with other PAHs, is governed by processes such as microbial degradation, photolysis, and adsorption to soil and sediments. nih.govnih.gov Microbial degradation is a primary mechanism for the natural attenuation of PAHs in the environment. nih.gov A wide variety of bacteria and fungi have been shown to degrade PAHs, typically initiating the process through the action of oxygenase enzymes. nih.gov For fully aromatic PAHs, bacteria hydroxylate an aromatic ring to form a cis-dihydrodiol, which is a key step toward ring cleavage. nih.gov
In the case of this compound, the presence of saturated rings influences the degradation pathway. Microorganisms may preferentially attack the remaining aromatic ring or the saturated aliphatic portions. The degradation of partially hydrogenated PAHs can be more complex than their fully aromatic counterparts. The rate and pathway of degradation are influenced by the degree of hydrogenation and the specific isomer of this compound. rsc.org
Photodegradation is another significant environmental process, particularly in aquatic systems and on surfaces exposed to sunlight. mdpi.com PAHs can absorb UV radiation, leading to oxidation and the formation of products such as quinones. researchgate.net The rate of photodegradation is influenced by factors like light intensity and the presence of other substances in the environment that can act as photosensitizers. mdpi.com Due to its structure, this compound would be susceptible to photodegradation, likely involving reactions at the remaining aromatic ring.
Accurate monitoring of this compound in environmental matrices like soil, water, and air is essential for understanding its distribution and fate. The analytical methods used are generally those developed for the broader class of PAHs. stmarys-ca.edu Gas chromatography coupled with mass spectrometry (GC-MS) is one of the most powerful and widely used techniques for the identification and quantification of PAHs. researchgate.nettdi-bi.com Its high resolution allows for the separation of complex mixtures, and the mass spectrometer provides definitive identification based on mass spectra and fragmentation patterns. shimadzu.cominnovatechlabs.com For this compound, specific ions can be monitored in selected ion monitoring (SIM) mode to achieve low detection limits. tdi-bi.com
High-performance liquid chromatography (HPLC) is another cornerstone technique, often paired with ultraviolet (UV) or fluorescence detectors (FLD). cdc.govthermofisher.comuci.edu HPLC is particularly effective for higher molecular weight PAHs and can offer high sensitivity, especially with fluorescence detection, as many PAHs are naturally fluorescent. hplc.eu Reversed-phase columns are typically used with a water/acetonitrile (B52724) or water/methanol gradient to elute the compounds. thermofisher.comsielc.com
Sample preparation is a critical step and usually involves extraction from the environmental matrix using techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.gov These steps are followed by a cleanup procedure to remove interfering substances before instrumental analysis. cdc.gov
The table below details common analytical techniques for monitoring PAHs, including this compound.
| Analytical Technique | Detector | Typical Application | Advantages | Reference |
|---|---|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Soil, sediment, air, water | High resolution and selectivity; definitive identification. researchgate.net | tdi-bi.com |
| Gas Chromatography (GC) | Flame Ionization (FID) | General screening | Robust and universal for hydrocarbons. cdc.gov | cdc.gov |
| High-Performance Liquid Chromatography (HPLC) | Fluorescence (FLD) | Aqueous samples, drinking water | Very high sensitivity and selectivity for fluorescent compounds. hplc.eu | thermofisher.com |
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) / Diode Array (DAD) | Wastewater, soil extracts | Good for quantification; DAD provides spectral information. thermofisher.com | uci.edu |
| Supercritical Fluid Chromatography (SFC) | Fluorescence (FLD) | Specialized analyses | Enables highly sensitive detection with a newly developed high-pressure cell. jasco-global.com | jasco-global.com |
Solid-State Chemistry and Crystallization Studies
The solid-state structure of this compound and its derivatives is of interest for understanding how molecular shape and intermolecular interactions dictate crystal packing. While specific crystallographic studies on this compound are limited, research on related dihydroanthracene derivatives provides valuable insights. For example, X-ray crystal structure determinations of cis-9,10-dialkyl-9,10-dihydroanthracene compounds reveal that the central ring adopts a boat conformation. rsc.org This puckering is a direct consequence of the saturation at the 9 and 10 positions and contrasts sharply with the planar structure of anthracene.
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials science, as different polymorphs can exhibit distinct physical properties. While there is extensive research on polymorphism in fully aromatic PAHs, the study of their hydrogenated counterparts like this compound is less developed. nih.govnih.gov The conformational flexibility of the saturated rings in this compound suggests a potential for rich polymorphic behavior, as different conformers could pack into different crystal lattices.
Co-crystallization is a powerful technique in crystal engineering used to create novel solid forms with tailored properties. researchgate.netnih.gov This involves crystallizing a target molecule with a second component (a "coformer") to form a new, stoichiometrically defined crystal structure. rsc.org Research on PAHs has shown that co-crystals can be formed with various molecules, leading to materials with unique optical and electronic properties, often driven by π-π stacking or halogen bonding interactions. researchgate.net
For this compound, co-crystallization could be explored as a strategy to control its solid-state architecture and properties. The remaining aromatic ring could participate in π-stacking interactions, while the saturated portions could engage in van der Waals or hydrogen bonding interactions if suitable functional groups are present. This area represents a promising direction for future research, potentially leading to new materials derived from the this compound scaffold.
Crystal Growth and Morphology Control
The controlled crystallization of organic molecules is fundamental for their application in fields such as electronics and pharmaceuticals, as the crystal structure and morphology significantly influence the material's properties. For anthracene and its various derivatives, extensive research has been conducted on controlling crystal growth to achieve desired morphologies, such as nanoribbons, nanowires, and single crystals, for use in organic field-effect transistors (OFETs) and other electronic devices.
However, a thorough review of scientific literature reveals a conspicuous absence of studies specifically detailing the crystal growth and morphology control of this compound. While general principles of organic crystal growth—such as slow evaporation, vapor diffusion, and cooling crystallization—would theoretically be applicable, specific experimental parameters, solvent effects, and the influence of additives on the crystal habit of this compound have not been reported. Consequently, there are no detailed research findings or established protocols for controlling the crystal morphology of this specific compound.
Electrochemical Device Components
Anthracene and its derivatives are well-known for their electrochemical and photophysical properties, leading to their investigation as components in various electrochemical devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The electrochemical behavior of these compounds is largely dictated by their extended π-conjugated systems.
Future Directions and Emerging Research Areas
Innovations in Synthetic Strategies and Automation
The construction of the hexahydroanthracene core has traditionally relied on classical methods such as the Diels-Alder reaction and intramolecular cyclizations. nih.govslideshare.net Future research is focused on developing more efficient, selective, and sustainable synthetic routes. Innovations are emerging in catalytic systems, such as the use of indium catalysts for reductive-dehydration intramolecular cycloaromatizations, a variant of the Bradsher-type reaction. nih.gov Another novel approach involves the application of ultrasound irradiation to promote cycloaddition reactions, enabling the synthesis of optically pure functionalized hexahydroanthracenes. rsc.org
A significant frontier is the automation of synthetic processes. The use of automated chromatography systems for the purification of this compound derivatives is already a step in this direction. rsc.org The next wave of innovation will likely involve the adoption of robotic synthesis platforms and flow chemistry. These technologies promise to accelerate the synthesis of libraries of this compound analogues, enabling high-throughput screening for various applications. This will allow researchers to rapidly explore the chemical space around the this compound core, systematically varying substituents and stereochemistry to fine-tune molecular properties.
Advancements in Analytical and Computational Tools for Research
The characterization of this compound and its reaction products has been well-supported by established analytical techniques. Gas chromatography (GC) is routinely used for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable for structural elucidation. osti.govosti.gov For more detailed investigations, advanced techniques like in-situ Fourier-transform infrared (FTIR) and electron paramagnetic resonance (EPR) spectroscopy are employed to monitor the evolution of functional groups and radical species during reactions, such as in coal liquefaction studies. acs.org
Computational chemistry is becoming an increasingly powerful partner to experimental work. Density Functional Theory (DFT) calculations are used to investigate conformational preferences and predict reactive sites on the this compound framework. researchgate.net First-principles calculations provide deep insights into the electronic structure of these molecules. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological or toxicological properties of new derivatives, guiding safer and more effective molecular design. consensus.app The synergy between these advanced analytical and computational tools allows for a much deeper understanding of the structure-property relationships governing the behavior of this compound-based systems.
Exploration of Novel Reactivity and Unprecedented Transformations
The known reactivity of this compound, particularly its role as a hydrogen donor in high-temperature processes like coal liquefaction, has been a subject of study for decades. osti.govmdpi.comresearchgate.net Its ability to transfer hydrogen influences reaction rates and product distributions, highlighting the importance of its partially saturated rings. osti.gov The reactivity of epoxides derived from the this compound skeleton has also been recognized as a key feature for constructing more complex molecules. sciencenet.cn
Future research will delve into uncovering new modes of reactivity. This includes exploring its potential in photochemical transformations, leveraging its aromatic core to participate in light-induced reactions. Another avenue is the development of novel catalytic systems that can activate the C-H bonds of the saturated rings in a selective manner, opening up pathways to unprecedented functionalization patterns. The recursive nature of cycloaddition reactions using tetramethyleneethane (TME) equivalents has already demonstrated a powerful strategy for building complex structures, including this compound cores, in a highly step-economical fashion. acs.org Discovering new transformations will expand the synthetic utility of this compound far beyond its current applications.
Interdisciplinary Research Frontiers and Untapped Potentials
The versatility of the this compound framework allows it to serve as a bridge to numerous scientific disciplines. In medicinal chemistry, the this compound core is a key structural element in various natural products and synthetic compounds with significant biological activity. For instance, it forms the backbone of the antibiotic mensacarcin, which has shown antitumor properties. goettingen-research-online.deresearchgate.net It has also been identified in computational screening efforts for potential neuroprotective agents targeting the NMDA receptor. whiterose.ac.uk
In materials science, this compound derivatives serve as precursors to fully aromatic anthracene (B1667546) compounds used in organic light-emitting diodes (OLEDs). nih.govresearchgate.net A particularly innovative application is the synthesis of novel solvatochromic dyes. These molecules, which contain a this compound unit, change their fluorescence properties based on their local environment, making them powerful tools for studying biological systems, such as protein-DNA interactions and membrane dynamics. acs.org Its established role in fuel science continues to be relevant, with ongoing research into its behavior during coal conversion and biofuel production. osti.govdiva-portal.org The untapped potential lies in leveraging this structural motif to create novel functional materials, molecular probes, and therapeutic leads.
Design of this compound Analogues with Tailored Properties
The ability to modify the this compound scaffold with specific functional groups is crucial for creating molecules with desired properties. The strategic design and synthesis of analogues are central to its application in diverse fields. For example, by attaching specific electron-donating and accepting groups, chemists can create tailored dyes with specific photophysical properties for use as molecular probes or in electronic devices. acs.orgresearchgate.net
In the realm of medicinal chemistry, synthetic programs are focused on creating highly functionalized analogues, such as derivatives of anthraquinone (B42736) (which can be accessed via oxidation of this compound precursors), to enhance antitumor activity. researchgate.net The principles of "click chemistry" offer a powerful toolkit for conjugating the this compound core to other molecular entities, including polymers and biomolecules, to create advanced materials like hydrogels for biomedical applications. sciencenet.cnacs.org This rational, property-driven design approach allows scientists to move beyond accidental discovery and purposefully engineer this compound analogues optimized for specific functions, whether it be enhanced fluorescence, targeted biological activity, or specific material characteristics.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Data Tables
Table 1: Analytical Techniques for this compound Research
| Technique | Application | Key Findings/Purpose | References |
|---|---|---|---|
| Gas Chromatography (GC) | Quantitative Analysis | Determines product distribution and conversion rates in reactions. | osti.gov, osti.gov |
| NMR Spectroscopy | Structural Elucidation | Confirms the chemical structure of synthesized derivatives. | osti.gov |
| Mass Spectrometry (MS) | Structural Elucidation | Determines molecular weight and fragmentation patterns. | osti.gov |
| In-situ FTIR | Reaction Monitoring | Tracks changes in functional groups during chemical processes. | acs.org |
| DFT Calculations | Computational Analysis | Predicts molecular geometry, stability, and reactive sites. | researchgate.net |
Table 2: Interdisciplinary Applications of the this compound Core
| Field | Application | Example Compound/System | References |
|---|---|---|---|
| Medicinal Chemistry | Antitumor Agents | Mensacarcin backbone | goettingen-research-online.de, researchgate.net |
| Medicinal Chemistry | Neuroprotection | NMDA receptor ligand screening | whiterose.ac.uk |
| Materials Science | Organic Electronics (OLEDs) | Precursors to substituted anthracenes | researchgate.net, nih.gov |
| Biological Probes | Solvatochromic Dyes | 6-DMA fluorophore | acs.org |
| Fuel Chemistry | Coal Liquefaction | Hydrogen donor solvent | osti.gov, mdpi.com, researchgate.net |
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing HHA’s hydrogen donation efficiency in coal liquefaction?
- Methodological Answer : Key parameters include:
- Temperature : 350°C is standard for low-severity liquefaction to balance reactivity and retrogressive reaction suppression .
- Hydrogen Pressure : 500–1000 psi H₂ introduced at ambient temperature ensures sufficient hydrogen availability .
- Catalyst System : Molybdenum naphthenate (500 ppm Mo) with elemental sulfur enhances catalytic activity by promoting sulfidation .
- Donor Concentration : 0.5 wt% HHA optimizes coal conversion while minimizing solvent waste .
Q. How can HHA and its reaction products be quantified using chromatographic methods?
- Methodological Answer :
- GC Analysis : Use a DB5 column with flame ionization detection (FID). Internal standards (e.g., p-xylene) normalize retention time variability .
- GC-MS Validation : Spiking with authentic compounds and matching mass spectra (e.g., VG 70 EHF-GC) confirm peak identities .
- Quantitative Workflow : Report total product distributions in grams and weight percent to track solvent effects .
Q. How does HHA compare to traditional hydrogen donors like tetralin in coal liquefaction?
- Methodological Answer :
- Hydrogen Release Efficiency : HHA donates 2–3× more hydrogen than tetralin under identical conditions, as shown by solvent-free yield comparisons .
- Retrogressive Reaction Suppression : HHA reduces insoluble residue formation by stabilizing free radicals, unlike tetralin, which requires higher temperatures .
Advanced Research Questions
Q. How can reaction kinetics of HHA in catalytic hydrogen transfer be modeled?
- Methodological Answer :
- Pseudo-First-Order Kinetics : Determine rate constants (k) for HHA dehydrogenation using presulfided NiMo/Al₂O₃ catalysts under varying H₂ pressures .
- Arrhenius Parameters : Calculate activation energy (Eₐ) and pre-exponential factors from k values at 300–400°C .
- Gibbs Free Energy : Compare ΔG of HHA with octahydroanthracene (OHA) to assess thermodynamic feasibility .
Q. What advanced spectroscopic techniques characterize HHA’s reactivity under high-pressure conditions?
- Methodological Answer :
- In Situ FTIR : Use a high-temperature cell (AABSPEC) to track HHA dehydrogenation at 200–350°C and 1000 psi H₂. Monitor C-H stretching (2800–3000 cm⁻¹) and aromatic C=C (1600 cm⁻¹) bands .
- DFT Calculations : Correlate experimental FTIR peaks with computed vibrational modes to identify intermediate structures .
Q. How can discrepancies in product distributions from HHA reactions with varying catalysts be resolved?
- Methodological Answer :
- Catalyst Loading Effects : At 500 ppm Mo, HHA produces 65% hexane-soluble yields vs. 45% at 250 ppm due to enhanced hydrogen transfer .
- Solvent-Acceptor Interactions : Aromatic solvents (e.g., pyrene) compete with coal for hydrogen, reducing yields by 10–15% .
Q. What computational methods elucidate HHA’s electron transfer mechanisms?
- Methodological Answer :
- Electron Transmission Spectroscopy (ETS) : Measure vertical electron attachment energies to π* orbitals. HHA’s first anion state energy (-1.2 eV) is stable across fused cyclohexadiene systems .
- HF/DFT Hybrid Models : Augment basis sets with diffuse functions to simulate anion stabilization in multi-ring systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
